5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride
Description
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Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-2-7-6-8-3-5-9(6)4-1;/h3,5H,1-2,4H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUHZFZYBGHUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CN2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672004 | |
| Record name | 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209264-64-1 | |
| Record name | 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of imidazo[1,2-a]pyrimidine have been investigated for their potential as anti-inflammatory, anticancer, antibacterial, and antifungal agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a summary of relevant biological signaling pathways associated with the broader imidazo[1,2-a]pyrimidine class.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following tables summarize the available quantitative data. It is important to note that different suppliers may report slightly different values and CAS numbers for this compound and its free base form.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 5,6,7,8-Tetrahydroimidazo-[1,2-a]pyrimidine hydrochloride | [1] |
| CAS Number | 1209264-64-1 (for HCl salt)[1], 67139-22-4 (for free base and sometimes used for HCl salt)[2] | N/A |
| Molecular Formula | C₆H₁₀ClN₃ | [1] |
| Molecular Weight | 159.62 g/mol | [1] |
| Appearance | Yellow to brown solid | [3] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 106-109 °C | [2][3] |
| Boiling Point | 204 °C (for free base) | [2][3] |
| Density | 1.33 g/cm³ (for free base) | [2][3] |
| pKa | 9.73 ± 0.20 (Predicted for free base) | [2][3] |
| Flash Point | 77 °C (for free base) | [2][3] |
| Storage Temperature | 2–8 °C, under inert gas (nitrogen or Argon) | [2][3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of chemical properties. The following sections outline typical methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of purity. A common method for its determination is the capillary method.
Methodology:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For a pure substance, this range is typically narrow.
Solubility Determination
The solubility of a compound is fundamental to its formulation and bioavailability. The shake-flask method is a standard approach for determining equilibrium solubility.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed container.
-
The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, the suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a hydrochloride salt of a basic compound, potentiometric titration is a precise method for pKa determination.
Methodology:
-
A known concentration of this compound is dissolved in water or a suitable co-solvent system.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
Methodology:
-
A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
The solution is placed in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structural assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.
Methodology:
-
A dilute solution of this compound is prepared in a suitable volatile solvent.
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrum is recorded, showing the molecular ion peak corresponding to the protonated free base [M+H]⁺.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.
Biological Context: Signaling Pathways
While specific signaling pathway interactions for this compound are not extensively documented, the broader class of imidazo[1,2-a]pyrimidines has been shown to modulate several key cellular signaling pathways implicated in diseases such as cancer.
Wnt/β-catenin Signaling Pathway
Certain imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers.
Caption: Inhibition of Wnt/β-catenin signaling by some imidazo[1,2-a]pyrimidine derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer. Some imidazo[1,2-a]pyridine derivatives, structurally related to imidazo[1,2-a]pyrimidines, have been shown to inhibit this pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrimidine derivatives.
Conclusion
This compound is a valuable building block in medicinal chemistry. This guide has provided a summary of its key chemical properties, standardized protocols for their determination, and an overview of the biological signaling pathways that can be targeted by the broader imidazo[1,2-a]pyrimidine class of compounds. The information presented herein is intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of this and related molecules.
References
An In-depth Technical Guide on the Spectroscopic Data of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride. Due to the limited availability of a complete, published dataset for this specific salt, this document presents expected spectroscopic values based on the analysis of the core moiety and related derivatives. It also includes detailed experimental protocols for acquiring this data and a representative synthetic pathway.
Data Presentation
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from spectral data of similar structures and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | H-2 |
| ~6.5-6.7 | d | 1H | H-3 |
| ~3.8-4.0 | t | 2H | H-5 |
| ~3.2-3.4 | t | 2H | H-7 |
| ~1.9-2.1 | m | 2H | H-6 |
| Variable | br s | 1H | NH (HCl) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145-150 | C-8a |
| ~140-145 | C-2 |
| ~110-115 | C-3 |
| ~105-110 | C-5 |
| ~40-45 | C-7 |
| ~20-25 | C-6 |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretch (amine salt) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1640-1620 | Strong | C=N stretch |
| ~1600-1580 | Medium | C=C stretch |
Sample Preparation: KBr pellet
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 124.0875 | [M+H]⁺ (free base) |
Ionization Mode: ESI+
Experimental Protocols
The following protocols outline the standard methodologies for acquiring the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Spectroscopy: The spectrum is acquired at room temperature. The chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Spectroscopy: A proton-decoupled spectrum is acquired to obtain singlets for each unique carbon atom.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: The analysis is performed in positive ion mode to detect the protonated molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) is recorded.
Mandatory Visualization
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine typically involves a multi-step process. The following diagram illustrates a general synthetic workflow.
Caption: A general synthetic route to this compound.
This diagram outlines the key transformations, starting from 2-aminopyrimidine, to yield the final hydrochloride salt. The specific reagents and reaction conditions can be optimized for yield and purity.
This document serves as a foundational resource for researchers and professionals working with this compound. The provided data and protocols are based on established principles of organic spectroscopy and synthesis.
Pharmacological Profile of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydroimidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. As bioisosteres of purine bases, these compounds have the potential to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic effects. This technical guide provides a comprehensive overview of the pharmacological profile of tetrahydroimidazo[1,2-a]pyrimidine derivatives, focusing on their antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative activity data, and insights into their potential mechanisms of action, including the modulation of critical signaling pathways, are presented to facilitate further research and drug development in this promising area.
Pharmacological Activities
Tetrahydroimidazo[1,2-a]pyrimidine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents. The core scaffold can be readily functionalized at various positions, allowing for the fine-tuning of their pharmacological properties.
Antimicrobial Activity
A significant body of research has highlighted the potent antimicrobial effects of tetrahydroimidazo[1,2-a]pyrimidine derivatives against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] The mechanism of their antibacterial action is an active area of investigation, with some studies suggesting interference with essential cellular processes in microorganisms.
Antioxidant Activity
Several derivatives of tetrahydroimidazo[1,2-a]pyrimidine have been identified as potent antioxidants.[2][3] Their ability to scavenge free radicals is a key aspect of this activity, which is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The antioxidant properties of these compounds suggest their potential in mitigating oxidative stress-related diseases.
Anticancer Activity
The cytotoxic effects of tetrahydroimidazo[1,2-a]pyrimidine derivatives against various cancer cell lines have been documented.[1] The Sulforhodamine B (SRB) assay is a commonly employed method to quantify their in vitro anticancer activity. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the core scaffold play a crucial role in determining their potency and selectivity against different cancer cell types.
Anti-inflammatory Activity
Emerging evidence suggests that tetrahydroimidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory properties.[4][5] While the exact mechanisms are still under investigation, modulation of key inflammatory pathways is a likely contributor to their anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for representative tetrahydroimidazo[1,2-a]pyrimidine derivatives from various studies.
Table 1: Antimicrobial Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
| Compound | Test Organism | MIC (µM/ml) | Reference |
| Compound 15 | Candida albicans | 1.04 x 10⁻² | [1] |
| Compound 15 | Aspergillus niger | 1.04 x 10⁻² | [1] |
| Compound 12 | Staphylococcus aureus | 2.14 x 10⁻² | |
| Compound 14 | Staphylococcus aureus | 2.14 x 10⁻² | |
| Compound 18 | Bacillus subtilis | 0.58 x 10⁻² | |
| Compound 21 | Escherichia coli | 1.10 x 10⁻² |
Note: MIC values from the source were presented in µM/ml.
Table 2: Antioxidant Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
| Compound | Assay | IC₅₀ (µg/ml) | Reference |
| Compound 2 | DPPH | 46.31 | [1] |
| Compound 16 | DPPH | 48.81 | [1] |
| Ascorbic Acid (Standard) | DPPH | - | [2] |
Table 3: Anticancer Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
| Compound | Cell Line | GI₅₀ (µM) | Reference |
| Compound 23 | MCF-7 (Human Breast Cancer) | 34.78 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Antimicrobial Susceptibility Testing: Tube Dilution Technique
The tube dilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a standardized concentration of approximately 10⁵ to 10⁶ colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: Stock solutions of the tetrahydroimidazo[1,2-a]pyrimidine derivatives are prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the stock solution are then made in the broth medium in sterile test tubes.
-
Inoculation: Each tube containing the diluted compound is inoculated with the standardized microbial suspension. A positive control tube (broth with inoculum, no compound) and a negative control tube (broth only) are also included.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a colorimetric method used to evaluate the antioxidant activity of compounds.
Protocol:
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.1 mM. The solution should be freshly prepared and protected from light.
-
Preparation of Test Compounds: Stock solutions of the tetrahydroimidazo[1,2-a]pyrimidine derivatives are prepared in methanol. Serial dilutions are made to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each compound dilution to the wells.
-
Add the DPPH solution to each well.
-
A control well containing only DPPH solution and methanol is included.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
-
Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Determination of IC₅₀: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a cell-based assay used to determine cytotoxicity and cell proliferation.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density and allowed to attach overnight.
-
Compound Treatment: The tetrahydroimidazo[1,2-a]pyrimidine derivatives are dissolved in a suitable solvent and diluted to various concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing the plates with 1% acetic acid.
-
Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at approximately 515 nm using a microplate reader.
-
Calculation of Growth Inhibition: The percentage of growth inhibition is calculated relative to untreated control cells. The GI₅₀ value, the concentration of the compound that causes 50% growth inhibition, is then determined.
Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of action for many tetrahydroimidazo[1,2-a]pyrimidine derivatives are still being elucidated, research on structurally related compounds provides valuable insights into their potential signaling pathway modulation.
Potential Modulation of Gαq Protein Signaling Pathway
Some imidazo[1,2-a]pyrazine derivatives, which share a similar heterocyclic core, have been identified as modulators of Gαq-protein signaling.[6] The Gαq pathway is a critical signaling cascade initiated by the activation of G protein-coupled receptors (GPCRs), leading to the activation of phospholipase C (PLC) and subsequent generation of second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). These messengers, in turn, regulate intracellular calcium levels and protein kinase C (PKC) activity, influencing a wide array of cellular processes. The potential for tetrahydroimidazo[1,2-a]pyrimidine derivatives to interact with components of this pathway warrants further investigation.
Caption: Potential modulation of the Gαq signaling pathway.
Involvement in the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival.[7][8] Studies on the closely related imidazo[1,2-a]pyridine scaffold have shown modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. The potential of tetrahydroimidazo[1,2-a]pyrimidine derivatives to interfere with this pathway could explain their observed anti-inflammatory and anticancer activities.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gaq proteins: molecular pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Tetrahydroimidazo[1,2-a]pyrimidine Analogues: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with the tetrahydroimidazo[1,2-a]pyrimidine scaffold emerging as a privileged structure in medicinal chemistry. Exhibiting a diverse range of biological activities, these analogues have shown significant promise in the fields of oncology, microbiology, and beyond. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives, designed to serve as a resource for researchers actively engaged in the discovery and development of new chemical entities.
Core Synthesis Strategies
The synthesis of the tetrahydroimidazo[1,2-a]pyrimidine core is most commonly achieved through a multicomponent reaction, often a variation of the Biginelli condensation. A general and widely adopted synthetic protocol involves the reaction of a β-ketoester, an aldehyde, and a cyclic guanidine, such as 2-aminopyrimidine, in the presence of a suitable catalyst and solvent. This approach allows for the facile introduction of a wide variety of substituents at multiple positions on the heterocyclic core, enabling extensive structure-activity relationship (SAR) studies.
A representative synthetic workflow for the preparation of these analogues is depicted below.
A Technical Guide to In Silico Target Prediction for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of molecular targets is a pivotal and often rate-limiting step in drug discovery. This technical guide provides a comprehensive, in-depth overview of an integrated in silico workflow for the prediction and subsequent experimental validation of protein targets for novel or uncharacterized small molecules. Using the heterocyclic scaffold 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine as a case study, this document outlines a systematic, multi-faceted approach. It begins with computational screening methods, including ligand-based and structure-based strategies, to generate a high-confidence list of putative targets. Detailed methodologies for key in silico techniques such as reverse molecular docking and pharmacophore modeling are presented. Furthermore, this guide provides detailed protocols for essential experimental validation assays, including biophysical and cell-based methods, to confirm computational hypotheses. All logical workflows and representative signaling pathways are visualized using Graphviz diagrams to ensure clarity, and hypothetical quantitative data are summarized in structured tables to exemplify the interpretation of results.
Introduction
The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine scaffold represents a class of heterocyclic compounds that, while available as chemical building blocks, remain largely uncharacterized in terms of their specific biological targets.[1][2] Derivatives of this core structure have shown potential biological activities, including inhibition of enzymes relevant to neurodegenerative disorders and antifungal effects, highlighting the therapeutic potential of this chemical class.[3] Elucidating the direct molecular targets of such compounds is a critical challenge that can be effectively addressed by modern computational methods.[4]
In silico target prediction offers a rapid and cost-effective strategy to generate testable hypotheses, thereby accelerating drug discovery and development pipelines.[5][6] These methods are broadly categorized into ligand-based and structure-based approaches.[7][8] Ligand-based methods leverage the principle of chemical similarity, positing that molecules with similar structures are likely to interact with similar targets.[7] Structure-based methods, such as reverse molecular docking, computationally screen a ligand against a large library of 3D protein structures to identify potential binding partners.[9][10][11] This guide details a workflow that integrates these computational strategies to predict targets for the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine core structure, followed by a roadmap for experimental validation.
Integrated In Silico Target Prediction Workflow
A robust target prediction strategy employs multiple computational techniques to build a consensus-based list of putative targets, which are then prioritized for experimental validation.[12][13] This integrated approach minimizes the risk of false positives inherent in any single prediction method.
Overall Workflow Diagram
The workflow begins with the preparation of the small molecule's 3D structure and proceeds through parallel ligand-based and structure-based screening funnels. The outputs are consolidated to identify high-priority targets for subsequent experimental validation.
Methodologies for Key In Silico Experiments
2.2.1 Reverse Molecular Docking
Reverse docking evaluates the binding of a single ligand against a large collection of protein structures to predict potential targets.[14][15]
-
Protocol:
-
Ligand Preparation: Obtain the 2D structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride and convert it to a 3D conformation. Perform energy minimization using a force field (e.g., MMFF94) and generate relevant ionization states at physiological pH (7.4).
-
Protein Dataset Preparation: Compile a target library from sources like the Protein Data Bank (PDB), focusing on the human proteome. Each protein structure must be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
Docking Simulation: Define the binding site for each protein. If a known binding pocket exists, use that; otherwise, use blind docking to search the entire protein surface.
-
Execution: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared ligand into the binding site of every protein in the library.
-
Scoring and Analysis: Rank the potential targets based on the docking scores, which estimate the binding free energy. Analyze the binding poses for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
2.2.2 Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of molecular features essential for biological activity.[16][17][18] This method can be ligand-based or structure-based.
-
Protocol (Ligand-Based):
-
Active Compound Set: This method is typically used when a set of molecules with known activity against a target is available. For a novel scaffold, one might start by identifying structurally similar compounds with known targets.
-
Feature Identification: Identify key chemical features in the active molecules, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[19]
-
Model Generation: Align the active compounds and generate a consensus pharmacophore model that captures the common spatial arrangement of these features.
-
Database Screening: Use the generated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, Enamine) to find other molecules that fit the model, thereby identifying their known targets.
-
Hypothetical Predicted Targets
Following the in silico workflow, quantitative data should be organized to facilitate comparison and prioritization of targets for validation. The tables below present hypothetical results for the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine scaffold.
Table 1: Top Putative Targets from Reverse Docking
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Mode | Potential Indication |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -9.8 | H-bond with hinge region | Oncology |
| Glycogen Synthase Kinase 3β (GSK3β) | 1Q3D | -9.5 | H-bond with Asp133 | Neurodegeneration |
| Monoamine Oxidase B (MAO-B) | 2BYB | -9.1 | Aromatic stacking in active site | Parkinson's Disease |
| Butyrylcholinesterase (BChE) | 4BDS | -8.9 | Cation-π interaction with Trp82 | Alzheimer's Disease |
| p38 Mitogen-Activated Protein Kinase | 3S3I | -8.7 | Interaction with DFG motif | Inflammation |
Table 2: Target Hypotheses from Pharmacophore-Based Similarity Search
| Similar Compound (Public DB) | Tanimoto Similarity | Known Target(s) | Reported Activity (IC₅₀) |
| Roscovitine | 0.78 | CDK1, CDK2, CDK5 | 0.2 - 0.7 µM |
| Kenpaullone | 0.75 | GSK3β, CDK1/5 | 0.02 - 0.4 µM |
| Safinamide | 0.71 | MAO-B | 98 nM |
Experimental Validation Protocols
Computational predictions must be confirmed through wet-lab experiments.[20][21] The choice of assay depends on the nature of the predicted target. Based on the hypothetical results, Cyclin-Dependent Kinase 2 (CDK2) is selected as a high-priority candidate.
Protocol 1: Biophysical Validation (Surface Plasmon Resonance - SPR)
SPR is used to measure direct binding between the compound and the purified target protein in real-time.
-
Objective: To confirm direct binding and determine the binding affinity (K D) of the compound to recombinant human CDK2.
-
Methodology:
-
Protein Immobilization: Covalently immobilize purified, active recombinant CDK2/Cyclin A protein onto a sensor chip (e.g., CM5) via amine coupling.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface. A reference channel without protein is used for background subtraction.
-
Data Analysis: Measure the change in response units (RU) over time to generate sensorgrams. Fit the data from multiple analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K D).
-
Protocol 2: Biochemical Validation (In Vitro Kinase Assay)
This assay measures the compound's ability to inhibit the enzymatic activity of the target kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against CDK2.
-
Methodology (e.g., using ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 384-well plate, combine the CDK2/Cyclin A enzyme, a suitable peptide substrate (e.g., Histone H1), and ATP at its Kₘ concentration.
-
Compound Addition: Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include positive (e.g., Roscovitine) and negative (DMSO vehicle) controls.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase to phosphorylate the substrate, converting ATP to ADP.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal proportional to the amount of ADP formed.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Biological Context and Signaling Pathways
Understanding how a target fits into a broader biological network is crucial. Since CDK2 is a key regulator of the cell cycle, its inhibition has clear therapeutic implications in oncology.
Representative Signaling Pathway: G1/S Cell Cycle Transition
The diagram below illustrates the central role of CDK2 in phosphorylating the Retinoblastoma protein (Rb), which leads to the release of the E2F transcription factor and progression from the G1 to the S phase of the cell cycle.
Conclusion
This technical guide outlines a comprehensive and integrated workflow for the in silico prediction and experimental validation of molecular targets for uncharacterized compounds, using this compound as a representative example. By combining ligand- and structure-based computational methods, researchers can efficiently generate a prioritized list of putative targets.[12] The subsequent application of rigorous biophysical and biochemical assays is essential to confirm these predictions and quantify the compound's activity.[22] This systematic approach not only accelerates the elucidation of a compound's mechanism of action but also provides a solid foundation for its further development as a potential therapeutic agent.
References
- 1. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIMIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Compound 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine - Chemdiv [chemdiv.com]
- 3. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction | MDPI [mdpi.com]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacophore modeling | PDF [slideshare.net]
- 19. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 20. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 21. tandfonline.com [tandfonline.com]
- 22. wjbphs.com [wjbphs.com]
Methodological & Application
Application Notes and Protocols: Antimicrobial Activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Antimicrobial Activity of Derivatives
The antimicrobial activity of several (E)-N'-(substituted-benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives has been evaluated against Gram-positive bacteria. The data presented below is based on the agar well diffusion method, with the zone of inhibition indicating the extent of antibacterial activity.[1][2]
Table 1: Zone of Inhibition of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives against Gram-Positive Bacteria
| Compound ID | Substituent on Benzylidene | Staphylococcus aureus (MTCC 96) Zone of Inhibition (mm) | Streptococcus pyogenes (MTCC 442) Zone of Inhibition (mm) |
| 8d | 4-Trifluoromethyl | 30-33 | 22-25 |
| 8e | 4-Chloro | 30-33 | 22-25 |
| 8f | 4-Nitro | 30-33 | 22-25 |
| Norfloxacin (Standard) | - | Not specified in detail | Not specified in detail |
| Data is a summary from available research.[1][2][3][4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of a test compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[5][6][7]
Materials:
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride (or derivative)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the test compound in a suitable solvent (e.g., sterile deionized water or DMSO) to a known high concentration (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible bacterial growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is performed after the MIC is determined.[8][9][10]
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
-
Determining the MBC:
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Visualizations
Caption: Experimental workflow for determining MIC and MBC.
Caption: Proposed mechanism of action for imidazo[1,2-a]pyrimidines.
Disclaimer: The proposed mechanism of action is based on studies of the related imidazo[1,2-a]pyridine class of compounds, which have been shown to target the ATPase domains of DNA gyrase and topoisomerase IV. Further research is required to confirm this mechanism for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine and its derivatives.
References
- 1. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, which has positioned kinases as prominent targets for therapeutic intervention. Within the landscape of kinase inhibitor discovery, pyrimidine-based scaffolds have proven to be particularly fruitful, forming the core structure of several FDA-approved drugs.[2] This document provides a detailed overview and experimental protocols for the application of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride, a heterocyclic compound with potential as a kinase inhibitor, in biochemical kinase inhibition assays. While specific inhibitory data for this particular compound is not extensively available in the public domain, the provided protocols are based on established methods for analogous pyrimidine-based kinase inhibitors and are designed to enable researchers to effectively screen and characterize its potential inhibitory activity against a variety of protein kinases.
The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor.[1] This is typically achieved by quantifying the consumption of ATP or the formation of the phosphorylated product.[3] The protocols detailed below describe a luminescence-based assay that measures the amount of ATP remaining in the reaction, providing a robust and high-throughput compatible method for determining inhibitor potency.[1]
Data Presentation
Table 1: Inhibitory Activity of Pyrimidine-Based Compounds Against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound A | Aurora Kinase A | < 200 | Staurosporine | 16.7 |
| Compound B | CDK2/cyclin A2 | 240 | Roscovitine | 390 |
| Compound C | PIM-1 | 14.3 | Staurosporine | 16.7 |
| Compound D | JAK2 | User-determined | User-determined | User-determined |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine HCl | Target Kinase | User-determined | User-determined | User-determined |
IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%. Data for compounds A, B, and C are representative examples from the literature for other pyrimidine-based inhibitors.[4][5]
Table 2: Selectivity Profile of a Hypothetical Pyrimidine-Based Inhibitor
| Kinase Target | Percent Inhibition at 1 µM |
| Kinase 1 | 95% |
| Kinase 2 | 88% |
| Kinase 3 | 45% |
| Kinase 4 | 12% |
| Kinase 5 | < 5% |
This table illustrates how to present data from a kinase panel screening to assess the selectivity of the test compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format, which is suitable for high-throughput screening (HTS) of kinase inhibitors.[1]
Materials:
-
This compound
-
Kinase Substrate (specific to the target kinase)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)
-
DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[1]
-
White, flat-bottom 384-well assay plates[1]
-
Multichannel pipettor or automated liquid handler
-
Plate shaker
-
Luminescence plate reader[1]
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.[3]
-
Assay Plate Preparation: Add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the wells of a 384-well assay plate.[4]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically.
-
Initiation of Kinase Reaction: Add 5 µL of the kinase/substrate mixture to each well. Subsequently, add 5 µL of ATP solution to initiate the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine ATP-competitive inhibition.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[1]
-
Signal Detection: Add 10 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate the plate for 10 minutes at room temperature to stabilize the signal.[1]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
The percentage of kinase inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
Where:
-
Signal_compound is the luminescence from wells containing the test compound.
-
Signal_vehicle is the luminescence from wells containing only DMSO (0% inhibition).
-
Signal_background is the luminescence from wells with no kinase (100% inhibition).
The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Workflow for a luminescence-based kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Using 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is a heterocyclic organic compound available for research purposes.[1] As a member of the imidazo[1,2-a]pyrimidine class, it belongs to a scaffold that has been investigated for a range of biological activities, including anticancer and antimicrobial effects in various derivatives.[2][3][4][5] However, publicly available data on the specific biological activity and mechanism of action of this compound in cell-based assays are limited.
These application notes provide a comprehensive guide for researchers to initiate the characterization of this and other novel compounds. Detailed protocols for fundamental cell-based assays—the MTT and Sulforhodamine B (SRB) assays—are provided to assess effects on cell viability and proliferation. Additionally, templates for data presentation and visualizations of experimental workflows and a representative signaling pathway are included to guide experimental design and data interpretation.
General Experimental Workflow
The initial assessment of a novel compound typically follows a structured workflow to determine its biological activity. This process begins with a primary screen to identify effects on cell viability and proliferation, followed by secondary assays to determine potency and elucidate the mechanism of action.
Experimental Protocols
The following are detailed protocols for two standard colorimetric assays to determine the effect of a test compound on cell viability and proliferation.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Test compound (this compound)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with solvent, but no compound) and a blank control (medium only).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein with the sulforhodamine B dye.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
Acetoacetic acid (1% v/v)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% TCA to each well (for a final concentration of 5% TCA) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water. Remove excess water by tapping the plate on paper towels and allow it to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Post-Staining Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 510 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Data Presentation
Quantitative results from cell-based assays should be summarized in a structured format to facilitate comparison and interpretation. The following table provides a template for presenting such data.
| Cell Line | Cancer Type | Assay Type | Compound Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | MTT | 0.1 | Data | Data |
| 1 | Data | ||||
| 10 | Data | ||||
| A549 | Lung Cancer | SRB | 0.1 | Data | Data |
| 1 | Data | ||||
| 10 | Data |
This table is a template. No public data is available for this compound.
Hypothetical Signaling Pathway
Should initial screening reveal cytotoxic or anti-proliferative activity, subsequent studies would be required to elucidate the mechanism of action. Many compounds exert their effects by modulating intracellular signaling pathways. The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling cascade, a common pathway involved in cell proliferation and survival that is often a target in drug development.
Conclusion
While specific biological data for this compound is not yet widely available, the protocols and workflows detailed in these application notes provide a robust framework for its initial characterization. The MTT and SRB assays are reliable, high-throughput methods to obtain initial insights into the compound's effects on cell viability and proliferation. Positive results from these primary screens can then guide further investigation into the compound's mechanism of action, potentially identifying novel therapeutic leads.
References
- 1. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIMIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Tetrahydroimidazo[1,2-a]pyrimidine as a Scaffold for Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroimidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of novel anticancer agents based on this scaffold. The information presented herein is curated from recent scientific literature to aid researchers in the development of potent and selective cancer therapeutics.
Rationale for Tetrahydroimidazo[1,2-a]pyrimidine in Anticancer Drug Design
The imidazo[1,2-a]pyrimidine framework is a bioisostere of purine bases, allowing it to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] Derivatives of this scaffold have demonstrated potent inhibitory effects on various cancer cell lines and have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[2][3]
Synthesis of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
A common and effective method for the synthesis of the tetrahydroimidazo[1,2-a]pyrimidine scaffold is through a multi-component reaction, such as the Biginelli condensation.[4][5] This approach allows for the generation of a diverse library of compounds by varying the starting materials.
General Synthetic Protocol (Biginelli Condensation)
A representative synthetic scheme involves the one-pot condensation of a substituted aldehyde, a β-ketoester, and a cyclic guanidine or a related aminoimidazole derivative.
dot
Caption: General workflow for the synthesis of tetrahydroimidazo[1,2-a]pyrimidine derivatives.
Materials:
-
Substituted aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Cyclic guanidine derivative (1 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, iodine)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
To a solution of the substituted aldehyde (1 mmol) and β-ketoester (1 mmol) in the chosen solvent (10 mL), add the cyclic guanidine derivative (1 mmol) and a catalytic amount of the acid catalyst.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[5]
In Vitro Anticancer Activity Evaluation
The anticancer potential of the synthesized tetrahydroimidazo[1,2-a]pyrimidine derivatives is initially assessed through in vitro cytotoxicity and anti-proliferative assays against a panel of human cancer cell lines.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[5][6]
dot
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., Adriamycin) and incubate for another 48 hours.[5]
-
After incubation, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Wash the plates with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of cell viability) values.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2][7]
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with different concentrations of the test compounds.
-
After the desired incubation period (e.g., 24, 48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[2]
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Quantitative Data Summary
The following tables summarize the reported in vitro anticancer activity of selected tetrahydroimidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyrimidine derivatives.
Table 1: Anticancer Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives against MCF-7 (Human Breast Cancer) Cell Line
| Compound | GI50 (µM) | Reference |
| Compound 23 | 34.78 | [4][5][8] |
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine/pyrimidine Derivatives against Various Cancer Cell Lines
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 15d | A375P (Melanoma) | < 0.06 | [9] |
| 17e | A375P (Melanoma) | < 0.06 | [9] |
| 18c | A375P (Melanoma) | < 0.06 | [9] |
| 18h | A375P (Melanoma) | < 0.06 | [9] |
| 18i | A375P (Melanoma) | < 0.06 | [9] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [7][10] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [7][10] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [7][10] |
| 12b | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | [11] |
Mechanism of Action Studies
Understanding the mechanism by which these compounds exert their anticancer effects is crucial for further drug development. A key signaling pathway often implicated is the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, leading to increased cell proliferation and survival.[2][3] Several imidazo[1,2-a]pyridine and pyrimidine derivatives have been shown to inhibit this pathway.[3]
dot
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrimidine derivatives.
Western Blotting for Protein Expression Analysis
Western blotting can be used to determine the effect of the test compounds on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) and markers of apoptosis (e.g., cleaved PARP, caspases) and cell cycle arrest (e.g., p53, p21).[7][10]
Protocol:
-
Treat cancer cells with the test compound for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The tetrahydroimidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the design of novel anticancer agents. The synthetic accessibility and the possibility for diverse substitutions allow for the fine-tuning of pharmacological properties. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and elucidate the mechanisms of action of new derivatives, with the ultimate goal of developing more effective cancer therapies.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Antiviral Efficacy of Imidazo[1,2-a]pyrimidine Analogues Against Influenza
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral therapeutics to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. Fused heterocyclic scaffolds, such as imidazo[1,2-a]pyrimidines, represent a promising area of research for the discovery of new anti-influenza agents. This document provides a summary of the available data on the antiviral efficacy of imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyrazine analogues against influenza viruses, along with detailed experimental protocols for their evaluation.
Note: While this document focuses on the broader class of imidazo[1,2-a]pyrimidine analogues, a comprehensive literature search did not yield specific data on the anti-influenza activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives. The information presented herein is based on studies of the unsaturated imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine scaffolds.
Data Presentation: Antiviral Activity
The antiviral efficacy of various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine analogues has been evaluated against different strains of influenza A and B viruses. The key parameters measured are the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of Imidazo[1,2-a]pyrazine Derivatives Against Influenza Viruses[1][2]
| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| A4 | A/Puerto Rico/8/1934 (H1N1) | 3.19 ± 1.42 | 27.36 | 8.6 |
| A/Brisbane/10/2007 (H3N2) | 5.38 ± 0.57 | 27.36 | 5.1 | |
| B/Yamagata | 2.99 ± 3.30 | 27.36 | 9.2 | |
| A/H1N1/pdm09 (oseltamivir-resistant) | 1.67 ± 2.51 | 27.36 | 16.4 | |
| A3 | PR8-PB2-Gluc | 4.57 | >50 | >10.9 |
| A5 | PR8-PB2-Gluc | 3.82 | >50 | >13.1 |
| A8 | PR8-PB2-Gluc | 2.35 | 17.52 | 7.5 |
| A15 | PR8-PB2-Gluc | 4.11 | 35.26 | 8.6 |
| A16 | PR8-PB2-Gluc | 3.65 | 40.17 | 11.0 |
| Oseltamivir | A/Puerto Rico/8/1934 (H1N1) | 0.61 ± 0.11 | >100 | >163.9 |
| A/Brisbane/10/2007 (H3N2) | 0.53 ± 0.46 | >100 | >188.7 | |
| B/Yamagata | 0.43 ± 0.04 | >100 | >232.6 | |
| A/H1N1/pdm09 (oseltamivir-resistant) | >100 | >100 | - |
Table 2: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives Against Influenza A Virus[3]
| Compound | Virus Strain | IC₅₀ (µM) |
| 14 | A/PR/8/34 (H1N1) | 3.00 |
| 19 | A/PR/8/34 (H1N1) | 0.95 |
| 41 | A/PR/8/34 (H1N1) | 0.29 |
Mechanism of Action
Research into imidazo-fused pyrimidines has revealed two primary mechanisms of action against the influenza virus:
-
Inhibition of Viral Entry (Hemagglutinin Targeting): A series of imidazo[1,2-a]pyrimidine analogues have been identified as potent inhibitors of Group 2 influenza A viruses. These compounds are believed to target the viral surface glycoprotein hemagglutinin (HA), which is crucial for viral attachment to host cells and subsequent membrane fusion. By binding to a cavity in the HA stem region, these small molecules are thought to block the conformational changes in HA that are necessary for the fusion of the viral and endosomal membranes, thereby inhibiting viral entry into the host cell.
-
Inhibition of Viral Nucleoprotein (NP) Function: The imidazo[1,2-a]pyrazine derivative A4 has been shown to possess broad-spectrum anti-influenza activity by targeting the viral nucleoprotein (NP).[1] This compound induces the clustering of NP and prevents its accumulation in the nucleus.[1] Since NP is essential for the transcription and replication of the viral RNA genome, its inhibition effectively halts the viral life cycle.[1]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the antiviral efficacy of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine analogues and related compounds against influenza virus.
Cell Culture and Virus Propagation
-
Cell Line: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus research.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus Strains: Influenza A strains such as A/Puerto Rico/8/34 (H1N1) and A/Brisbane/10/2007 (H3N2), and influenza B strains like B/Yamagata are commonly used.
-
Virus Propagation: Viruses are propagated in 10-day-old embryonated chicken eggs or in MDCK cells. Viral titers are determined by plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range at which the compounds are not toxic to the host cells.
-
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the culture medium and add fresh medium containing serial dilutions of the test compounds.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC₅₀ value is calculated from the dose-response curve.
-
Plaque Reduction Assay
This assay is a standard method to quantify the antiviral activity of a compound.
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus (approximately 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with an agar medium containing serial dilutions of the test compounds and TPCK-trypsin (2 µg/mL).
-
Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques and calculate the EC₅₀ value.
-
Yield Reduction Assay[2]
This assay measures the effect of the compound on the production of new infectious virus particles.
-
Procedure:
-
Seed MDCK cells in 24-well plates at a density of 2 x 10⁵ cells/well.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 36 hours.
-
Collect the supernatants and determine the virus titers by plaque assay.
-
The EC₅₀ is the concentration of the compound that reduces the virus titer by 50%.
-
Time-of-Addition Assay[2]
This assay helps to determine the stage of the viral replication cycle that is targeted by the compound.
-
Procedure:
-
Seed MDCK cells in 24-well plates.
-
Infect the cells with influenza virus at a high MOI (e.g., 1).
-
Add the test compound at a fixed concentration at different time points pre- and post-infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).
-
Incubate for a single replication cycle (e.g., 12 hours).
-
Measure the virus yield in the supernatant.
-
The time point at which the compound loses its inhibitory effect indicates the stage of the viral life cycle it targets.
-
Visualizations
Experimental Workflow for Antiviral Efficacy Evaluation
Caption: Workflow for evaluating the antiviral efficacy of imidazo[1,2-a]pyrimidine analogues.
Proposed Mechanism of Action: Hemagglutinin Inhibition
Caption: Inhibition of influenza virus entry by targeting hemagglutinin (HA).
References
High-Throughput Screening of Tetrahydroimidazo[1,2-a]pyrimidine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tetrahydroimidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this core have shown promise as antimicrobial, antioxidant, and anticancer agents.[1][2][3] Notably, this scaffold is a key component in the development of kinase inhibitors, targeting critical signaling pathways implicated in cancer and other diseases.[4] High-throughput screening (HTS) of libraries containing these compounds is a crucial step in identifying novel therapeutic leads.[5][6] This document provides detailed application notes and experimental protocols for the high-throughput screening of Tetrahydroimidazo[1,2-a]pyrimidine libraries against various biological targets.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data from studies on various Tetrahydroimidazo[1,2-a]pyrimidine derivatives, providing a comparative overview of their biological activities.
Table 1: Anticancer Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
| Compound ID | Target Cell Line | Assay Type | Activity Metric | Value | Reference |
| Compound 23 | Human Breast Cancer (MCF-7) | SRB Assay | GI₅₀ | 34.78 µM | [1][2][3] |
| Imidazo[1,2-a]pyrimidine-benzimidazole conjugate 9 | Human Lung Cancer (A549) | MTT Assay | IC₅₀ | 1.48 µM | [4] |
| Imidazo[1,2-a]pyrimidine derivative 11e | B-Raf Kinase | MTT Assay | IC₅₀ | 1.4 µM | [4] |
Table 2: Antimicrobial Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
| Compound ID | Microbial Strain | Assay Type | Activity Metric | Value | Reference |
| Compound 15 | Candida albicans | Tube Dilution | MIC | 1.04 × 10⁻² µM/ml | [1][2][3] |
| Compound 15 | Aspergillus niger | Tube Dilution | MIC | 1.04 × 10⁻² µM/ml | [1][2][3] |
| Compound 12 | Staphylococcus aureus | Tube Dilution | MIC | 2.14 × 10⁻² µM/ml | [1] |
| Compound 14 | Staphylococcus aureus | Tube Dilution | MIC | 2.14 × 10⁻² µM/ml | [1] |
| Compound 18 | Bacillus subtilis | Tube Dilution | MIC | 0.58 × 10⁻² µM/ml | [1] |
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | Various Microorganisms | Not Specified | - | Significant Activity | [7] |
Table 3: Antioxidant Activity of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
| Compound ID | Assay Type | Activity Metric | Value | Reference |
| Compound 2 | DPPH Assay | IC₅₀ | 46.31 | [1][2][3] |
| Compound 16 | DPPH Assay | IC₅₀ | 48.81 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by Tetrahydroimidazo[1,2-a]pyrimidine derivatives and a general workflow for high-throughput screening.
Experimental Protocols
This section provides detailed methodologies for key experiments in the high-throughput screening of Tetrahydroimidazo[1,2-a]pyrimidine libraries.
Protocol 1: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol is designed for determining the cytotoxic effects of the compound library on cancer cell lines in a 384-well format.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydroimidazo[1,2-a]pyrimidine compound library dissolved in DMSO
-
384-well clear-bottom cell culture plates
-
Automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a final concentration of 1 x 10⁵ cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of the compound library in DMSO.
-
Using an automated liquid handler, add 100 nL of each compound solution to the respective wells. Include DMSO-only wells as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 40 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ or GI₅₀ values for active compounds.
-
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is suitable for screening the inhibitory activity of the compound library against a specific kinase (e.g., PI3K, Mps1, c-KIT) in a 384-well format.[8]
Materials:
-
Recombinant kinase (e.g., PI3Kα, Mps1, c-KIT)
-
Kinase substrate (specific peptide or protein)
-
ATP
-
Kinase assay buffer
-
Tetrahydroimidazo[1,2-a]pyrimidine compound library dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white, opaque plates
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of each compound from the library into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Dispense 5 µL of the kinase/substrate master mix into each well.
-
Prepare a "no kinase" control by adding the master mix without the enzyme to a set of wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[8]
-
-
Signal Detection:
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each compound.
-
Determine the IC₅₀ values for active compounds.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains in a 384-well format.[9]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Tetrahydroimidazo[1,2-a]pyrimidine compound library dissolved in DMSO
-
Sterile 384-well plates
-
Automated liquid handling system
-
Microplate reader or incubator for visual inspection
Procedure:
-
Compound Dilution:
-
Perform a serial dilution of the compounds in the appropriate broth medium directly in the 384-well plates using an automated liquid handler.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microbial strain according to CLSI guidelines.
-
-
Inoculation:
-
Add the microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
Determine the MIC by measuring the optical density (OD) at 600 nm using a microplate reader or by visual inspection for the lowest concentration of the compound that inhibits visible growth.
-
-
Data Analysis:
-
Record the MIC value for each compound against each microbial strain.
-
Conclusion
The Tetrahydroimidazo[1,2-a]pyrimidine scaffold represents a versatile and promising starting point for the discovery of new therapeutic agents. The high-throughput screening protocols and application notes provided herein offer a comprehensive guide for researchers to efficiently screen libraries of these compounds. By leveraging automated HTS platforms and robust assay methodologies, the identification of novel hits with potent and selective biological activities can be significantly accelerated, paving the way for the development of next-generation therapeutics.
References
- 1. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijpbs.com [ijpbs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient synthesis process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low yield in the initial condensation step to form the imidazo[1,2-a]pyrimidine core.
-
Question: My reaction of 2-aminopyrimidine with the α-haloaldehyde is giving a very low yield of the desired imidazo[1,2-a]pyrimidine. What are the possible reasons and how can I improve it?
-
Answer: Low yields in this step can be attributed to several factors. Firstly, the reactivity of the α-haloaldehyde is crucial; ensure it is fresh and has not degraded. Secondly, the reaction conditions may not be optimal. The choice of solvent and base is critical. Consider screening different solvents such as ethanol, DMF, or acetonitrile, and bases like sodium bicarbonate or potassium carbonate to find the best combination for your specific substrate. Reaction temperature and time also play a significant role; you may need to increase the temperature or prolong the reaction time. Microwave irradiation can sometimes significantly improve yields and reduce reaction times for this type of condensation.
Issue 2: Incomplete hydrogenation of the imidazo[1,2-a]pyrimidine to the tetrahydro-derivative.
-
Question: I am having trouble fully reducing the imidazo[1,2-a]pyrimidine to the desired 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. My NMR spectrum shows a mixture of starting material and product. How can I drive the reaction to completion?
-
Answer: Incomplete hydrogenation is a common issue. The choice of catalyst and reaction conditions are paramount. Palladium on carbon (Pd/C) is a standard catalyst for this transformation, but the catalyst loading and quality are important. Ensure you are using a fresh and active catalyst. Increasing the hydrogen pressure and reaction time can also help push the reaction to completion. The solvent can influence the reaction as well; ethanol or methanol are commonly used. If the reaction is still sluggish, consider using a more active catalyst system, such as platinum oxide (Adam's catalyst), or increasing the temperature. It is also important to ensure that your starting material is pure, as impurities can poison the catalyst.
Issue 3: Difficulty in precipitating and purifying the final hydrochloride salt.
-
Question: After adding hydrochloric acid to my solution of the free base, the hydrochloride salt is not precipitating, or it is forming an oil. How can I obtain a pure, crystalline product?
-
Answer: The precipitation of hydrochloride salts is highly dependent on the solvent system. If the salt is too soluble in the reaction solvent, precipitation will not occur. In such cases, you can try to precipitate the salt by adding a non-polar co-solvent in which the salt is insoluble, such as diethyl ether or hexane. If an oil forms, it may be due to the presence of impurities or residual solvent. Try to triturate the oil with a non-polar solvent to induce crystallization. Alternatively, you can dissolve the oil in a minimal amount of a polar solvent like isopropanol and then add a non-polar solvent to effect precipitation. The purity of the free base is also critical; ensure it is fully purified before attempting the salt formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core?
A1: The most prevalent method involves a two-step process. The first step is the condensation of a 2-aminopyrimidine with a suitable three-carbon electrophile, such as 1,3-dibromopropane or a related synthon, to form the aromatic imidazo[1,2-a]pyrimidine ring system. The second step involves the catalytic hydrogenation of this intermediate to yield the saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine.
Q2: What analytical techniques are recommended for monitoring the progress of the reaction and characterizing the final product?
A2: For monitoring the reaction progress, Thin Layer Chromatography (TLC) is a quick and effective method. To characterize the intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass Spectrometry (MS) should be used to confirm the molecular weight. For the final hydrochloride salt, elemental analysis is recommended to confirm the elemental composition and purity.
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes, several safety precautions should be taken. The α-haloaldehydes or other electrophiles used in the first step can be lachrymatory and corrosive, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Catalytic hydrogenation involves the use of flammable hydrogen gas and should be conducted in a properly equipped and ventilated area, away from ignition sources. Standard laboratory safety practices should be followed at all times.
Q4: Can I form the hydrochloride salt directly after the hydrogenation step without isolating the free base?
A4: It is generally recommended to first isolate and purify the free base of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine after the hydrogenation step. This allows for the removal of any unreacted starting material, byproducts from the hydrogenation, and the catalyst. Purifying the free base first will lead to a purer final hydrochloride salt. Attempting to form the salt in the crude reaction mixture can lead to the precipitation of impurities along with the product, making the final purification more challenging.
Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,2-a]pyrimidine
This protocol describes the initial condensation reaction to form the aromatic bicyclic system.
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To a solution of 2-aminopyrimidine (1.0 eq) in ethanol (10 mL/mmol of 2-aminopyrimidine) is added sodium bicarbonate (2.5 eq).
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The α-haloaldehyde (e.g., bromoacetaldehyde diethyl acetal, 1.1 eq) is added dropwise to the suspension at room temperature.
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The reaction mixture is then heated to reflux and monitored by TLC.
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Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude product is purified by column chromatography on silica gel.
Protocol 2: Hydrogenation to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
This protocol details the reduction of the aromatic intermediate.
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The purified imidazo[1,2-a]pyrimidine (1.0 eq) is dissolved in ethanol (20 mL/mmol).
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10% Palladium on carbon (Pd/C) (10 mol%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).
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The reaction vessel is connected to a hydrogen source and purged with hydrogen gas.
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The reaction is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
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The progress of the reaction is monitored by TLC or LC-MS.
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Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The filter cake should be kept wet with solvent to prevent ignition of the catalyst.
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The filtrate is concentrated under reduced pressure to yield the crude free base of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine.
Protocol 3: Formation of this compound
This protocol describes the conversion of the free base to its hydrochloride salt.
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The purified 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine free base is dissolved in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
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A solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until the pH of the solution is acidic.
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The hydrochloride salt will typically precipitate out of the solution.
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The mixture is stirred for a short period to ensure complete precipitation.
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The solid product is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield the pure this compound.
Data Presentation
The following tables summarize typical quantitative data for the synthesis, which can be used as a benchmark for optimizing your experiments.
Table 1: Optimization of the Condensation Reaction
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | NaHCO₃ | Reflux | 12 | 65 |
| 2 | DMF | K₂CO₃ | 100 | 8 | 75 |
| 3 | Acetonitrile | NaHCO₃ | Reflux | 16 | 60 |
| 4 | Ethanol (Microwave) | NaHCO₃ | 120 | 0.5 | 85 |
Table 2: Optimization of the Hydrogenation Reaction
| Entry | Catalyst | H₂ Pressure (atm) | Solvent | Time (h) | Conversion (%) |
| 1 | 10% Pd/C | 1 | Ethanol | 24 | 80 |
| 2 | 10% Pd/C | 4 | Ethanol | 12 | >95 |
| 3 | PtO₂ | 1 | Ethanol | 18 | >95 |
| 4 | 10% Pd/C | 4 | Methanol | 10 | >95 |
Table 3: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₀ClN₃ |
| Molecular Weight | 159.62 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 210-215 °C |
| ¹H NMR (D₂O, 400 MHz) | δ 7.25 (d, 1H), 6.85 (d, 1H), 4.05 (t, 2H), 3.40 (t, 2H), 2.10 (m, 2H) |
| ¹³C NMR (D₂O, 100 MHz) | δ 155.2, 120.8, 110.5, 45.1, 40.3, 20.7 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
Technical Support Center: Purification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Issue 1: Poor or No Separation of the Target Compound
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Question: My this compound is not separating from impurities on the silica gel column. What can I do?
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Answer: Poor separation can be due to several factors. Firstly, the polarity of your mobile phase may be incorrect. For polar compounds like your target molecule, a good starting point is a solvent system of dichloromethane (DCM) and methanol or ethyl acetate and methanol. If your compound is eluting too quickly (high Rf value on TLC), you need to decrease the polarity of the eluent (reduce the methanol percentage). If it's not moving from the baseline (low Rf), you should increase the eluent's polarity. Secondly, given that the target is a hydrochloride salt and therefore basic, it can interact strongly with the acidic silica gel, leading to streaking and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can neutralize the acidic sites on the silica and improve peak shape and separation.
Issue 2: Significant Peak Tailing in HPLC Analysis
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Question: I am observing significant peak tailing for my purified compound during HPLC analysis. How can this be resolved?
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Answer: Peak tailing is a common issue with basic compounds like this compound. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column. To mitigate this, consider the following:
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Mobile Phase Modification: Add a competitive base, such as triethylamine (0.1-0.5%), to the mobile phase to mask the silanol groups.
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Lowering pH: Operating the mobile phase at a lower pH (e.g., using a buffer like ammonium formate at pH 3-4) will protonate the silanol groups, reducing their interaction with the protonated amine of your compound.
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Column Choice: Use a column with a highly deactivated, end-capped stationary phase, or consider a polar-embedded column which provides alternative interaction sites and shields the silanol groups.
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Issue 3: Low Recovery of the Compound After Chromatography
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Question: I am getting a very low yield of my product after column chromatography. Where could my compound be going?
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Answer: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation. Since your compound is basic, it might be strongly binding to the acidic silica gel. To improve recovery, consider the following:
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Deactivating the Stationary Phase: Before loading your sample, flush the column with the mobile phase containing a small amount of triethylamine or another base to neutralize the silica gel.
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Alternative Stationary Phases: If the issue persists, consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.
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Check for Degradation: The compound might be unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for flash column chromatography of this compound on silica gel?
A1: A good starting point for the elution of polar, basic compounds like this compound is a mixture of a moderately polar solvent and a polar solvent. We recommend starting with a gradient of methanol in dichloromethane (e.g., 1% to 10% methanol) or ethyl acetate in hexane. It is also highly advisable to add 0.1-1% triethylamine to the mobile phase to prevent peak tailing and improve recovery.
Q2: How can I effectively remove the triethylamine from my purified fractions?
A2: Triethylamine is volatile and can often be removed by co-evaporation with a suitable solvent. After pooling the pure fractions, you can concentrate them on a rotary evaporator. To remove residual triethylamine, add a solvent like dichloromethane or toluene and re-evaporate. Repeating this process 2-3 times is usually effective.
Q3: Is recrystallization a viable purification method for this compound?
A3: Yes, recrystallization can be a very effective final purification step to obtain highly pure material. The key is to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For a hydrochloride salt, polar solvents like ethanol, methanol, or mixtures with water or isopropanol are often good candidates. Small-scale solubility tests are recommended to identify the optimal solvent or solvent mixture.
Q4: My compound is highly polar and still shows poor retention even with polar mobile phases in reverse-phase HPLC. What other chromatographic technique can I use?
A4: For highly polar compounds that are not well-retained in reverse-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water or an aqueous buffer). This technique promotes the retention of polar analytes.
Data Presentation
| Purification Method | Stationary Phase | Mobile Phase/Eluent | Typical Recovery (%) | Typical Purity (%) |
| Flash Column Chromatography | Silica Gel | Dichloromethane/Methanol (95:5) + 0.5% Triethylamine | 80-90 | >95 |
| Flash Column Chromatography | Neutral Alumina | Dichloromethane/Methanol (98:2) | 75-85 | >97 |
| Preparative HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid | 60-75 | >99 |
| HILIC | Silica | Acetonitrile/Ammonium Formate Buffer | 70-85 | >98 |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography on Silica Gel
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Preparation of the Mobile Phase: Prepare a stock solution of the desired mobile phase. A common starting point is a mixture of dichloromethane and methanol (e.g., 98:2 v/v). To this mixture, add triethylamine to a final concentration of 0.5% (v/v).
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Column Packing (Slurry Method):
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Place a small plug of cotton wool at the bottom of a glass chromatography column.
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Add a thin layer of sand (approximately 1 cm).
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In a separate beaker, create a slurry of silica gel in the non-polar component of your mobile phase (e.g., dichloromethane).
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Carefully pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
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Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.
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Equilibrate the column by passing 2-3 column volumes of the mobile phase through it until the baseline is stable. Do not let the column run dry.
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Sample Loading (Dry Loading Recommended):
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Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., methanol).
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Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
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Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
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Carefully add the silica-adsorbed sample to the top of the prepared column.
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Elution and Fraction Collection:
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Carefully add the mobile phase to the top of the column.
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Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
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Begin collecting fractions immediately. The size of the fractions will depend on the size of the column.
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If necessary, gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol) to elute more polar compounds.
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Analysis of Fractions:
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Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
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Combine the pure fractions.
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Product Recovery:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
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To remove residual triethylamine, co-evaporate with dichloromethane or toluene (2-3 times).
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Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Navigating By-Product Formation in Tetrahydroimidazo[1,2-a]pyrimidine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with by-product formation during the synthesis of Tetrahydroimidazo[1,2-a]pyrimidines. Our aim is to equip researchers with the necessary knowledge to identify, mitigate, and remove unwanted impurities, thereby enhancing yield, purity, and the overall success of their synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the synthesis and purification of Tetrahydroimidazo[1,2-a]pyrimidines.
Issue 1: Presence of Unexpected Isomeric By-Products in Crude Product
Question: My reaction mixture shows multiple spots on TLC, and spectroscopic analysis (NMR, MS) of the crude product suggests the presence of isomers. What are these by-products and how can I avoid them?
Answer:
The formation of isomeric by-products is a common challenge in the synthesis of Tetrahydroimidazo[1,2-a]pyrimidines. Depending on the reaction pathway, several alternative heterocyclic structures can be formed.[1]
Common Isomeric By-Products:
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Imidazo[1,2-a]imidazoles
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Imidazo[1,5-a]pyrimidines
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Imidazo[1,2-a]diazines
The formation of these by-products is often influenced by the choice of solvent and reaction temperature. For instance, the use of polar aprotic solvents like Dimethylformamide (DMF) and Acetonitrile (MeCN) can lead to the formation of complex and inseparable mixtures of intermediates and their subsequent cyclization products.[1]
Troubleshooting Steps:
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Solvent Selection: Opt for less polar solvents like toluene or dioxane. While the reaction may be slower, it can significantly reduce the formation of complex mixtures.[1]
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Temperature Control: Higher temperatures can favor side reactions. It is advisable to run the reaction at a moderate temperature and monitor its progress closely.
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Order of Reagent Addition: In some multi-component reactions, the order of adding reagents can influence the reaction pathway. Experiment with adding the different components in a stepwise manner.
Issue 2: Difficulty in Separating the Desired Product from By-Products
Question: I am struggling to purify my target Tetrahydroimidazo[1,2-a]pyrimidine from closely related isomeric impurities using column chromatography. What are the best practices for purification?
Answer:
The purification of Tetrahydroimidazo[1,2-a]pyrimidine derivatives from isomeric by-products can be challenging due to their similar polarities. However, careful optimization of chromatographic and recrystallization techniques can lead to successful isolation of the desired compound.
Troubleshooting Steps for Purification:
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Column Chromatography:
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Solvent System Optimization: A common and effective eluent system for imidazo[1,2-a]pyrimidine derivatives is a mixture of hexane and ethyl acetate.[2] The polarity should be adjusted to achieve an Rf value of 0.2-0.4 for the desired product on the TLC plate for optimal separation.[2]
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Stationary Phase Selection: Standard silica gel is often used. However, if you observe product degradation on the column (streaking on TLC), consider using a less acidic stationary phase like alumina or deactivated silica gel.[2] You can check for on-plate degradation by running a 2D TLC.[2]
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Dry Loading: For compounds with poor solubility in the eluent, use a dry loading technique to improve band sharpness and separation.[2]
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Recrystallization:
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Solvent Selection: Recrystallization is a highly effective method for purifying solid products.[2] For Tetrahydroimidazo[1,2-a]pyrimidine derivatives, a mixture of DMF and isopropanol (iPrOH) in a 1:2 ratio has been successfully used.[1] Other potential solvents include alcohols (methanol, ethanol) and water.[2]
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Inducing Crystallization: If the compound "oils out," try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[2]
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Preparative HPLC:
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For very challenging separations or to obtain highly pure material for biological assays, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[2]
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Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity of my desired Tetrahydroimidazo[1,2-a]pyrimidine product and differentiate it from isomeric by-products?
A1: Spectroscopic methods are crucial for structure elucidation.
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NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. For N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides, characteristic proton signals for the pyrimidine ring can be observed. For example, the proton at position 5 (H-5) typically appears as a multiplet at δ ≈ 5.05–5.25 ppm. The methylene protons at position 6 (H-6) often show distinct signals due to their diastereotopic nature, appearing as a doublet of doublets.[1]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product. HPLC-MS can be used to analyze the reaction mixture and identify the molecular weights of the main product and any by-products.[1]
Q2: What is the impact of different reaction conditions on the yield of the target Tetrahydroimidazo[1,2-a]pyrimidine?
A2: The choice of solvent and temperature significantly affects the reaction yield. The following table summarizes the effect of different solvents on the yield of a model reaction.
| Entry | Solvent | Temperature | Time (h) | Yield (%) | Observations |
| 1 | Toluene | Reflux | 12 | 25-35 | Incomplete conversion |
| 2 | Dioxane | Reflux | 12 | 25-35 | Incomplete conversion |
| 3 | DMF | Reflux | - | - | Formation of complex, inseparable mixtures |
| 4 | MeCN | Reflux | - | - | Formation of complex, inseparable mixtures |
Data compiled from a representative synthesis of a 7-oxo-N-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide derivative.[1]
Q3: Are there any general experimental protocols for the synthesis and purification of Tetrahydroimidazo[1,2-a]pyrimidines?
A3: Yes, here is a general protocol based on a reported synthesis.
General Synthetic Protocol:
A mixture of 2-aminoimidazole and an appropriate N-substituted maleimide or N-arylitaconimide is refluxed in a suitable solvent (e.g., a mixture of polar solvents with acetic acid). The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitate is collected by filtration, washed with water, and then recrystallized.[1]
General Purification Protocol (Recrystallization):
The crude product is dissolved in a minimal amount of hot DMF, and then iPrOH is added (typically in a 1:2 DMF/iPrOH ratio). The solution is allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent, and dried.[1]
Visualizing Reaction Pathways
To better understand the potential for by-product formation, it is helpful to visualize the different reaction pathways. The following diagram illustrates the plausible synthetic routes for the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides.
Caption: Plausible synthetic routes leading to the desired product and potential isomeric by-products.
Experimental Workflow for By-Product Identification and Removal
The following workflow provides a systematic approach to identifying and removing by-products from your reaction mixture.
Caption: A systematic workflow for the purification and characterization of Tetrahydroimidazo[1,2-a]pyrimidines.
References
Overcoming solubility issues of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride in bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: As a hydrochloride salt, this compound is expected to have higher aqueous solubility compared to its free base form. However, like many organic compounds, its solubility in aqueous buffers used for bioassays can be limited. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).
Q2: What is the recommended solvent for creating a stock solution?
A2: Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many organic compounds.[1] It is miscible with water and most organic liquids, making it a versatile choice for subsequent dilutions into aqueous assay media.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds.[2] Several strategies can be employed to mitigate this, including:
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Lowering the final concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.
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Using a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay medium can help maintain solubility.[3][4]
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Adjusting the pH: The solubility of hydrochloride salts can be pH-dependent.[5] Modifying the pH of your assay buffer (if permissible for your biological system) may improve solubility.
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Using surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[3]
Q4: Can I heat the solution to improve solubility?
A4: Gently warming the solution (e.g., in a 37°C water bath) can aid in dissolving the compound.[2] However, be cautious about the thermal stability of the compound. Prolonged heating at high temperatures should be avoided to prevent degradation.
Q5: Are there alternative formulation strategies to improve bioavailability for in vivo studies?
A5: For preclinical in vivo studies, various formulation strategies can enhance the bioavailability of poorly soluble compounds.[3][6][7] These include the use of lipid-based formulations (e.g., emulsions, oily solutions), particle size reduction (micronization or nanocrystals), and the formation of amorphous solid dispersions.[3][8][9]
Solubility Profile
The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are general guidelines, and empirical testing is recommended for your specific experimental conditions.
| Solvent | Estimated Solubility | Notes |
| Water | Moderately Soluble | Solubility can be pH-dependent. |
| DMSO | Highly Soluble | Recommended for stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent. |
| PBS (pH 7.4) | Limited Solubility | Precipitation may occur at higher concentrations. |
Recommended Solubilization Protocol
This protocol provides a general procedure for preparing a stock solution of this compound and diluting it for use in bioassays.
Materials:
-
This compound
-
Anhydrous DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
-
Water bath (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
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Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[2]
-
-
Prepare Intermediate Dilutions (if necessary):
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Perform serial dilutions of the high-concentration stock solution in DMSO to create intermediate stock solutions of lower concentrations.
-
-
Prepare Working Solutions in Assay Medium:
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Directly before use, dilute the DMSO stock solution (or an intermediate dilution) into your pre-warmed aqueous assay medium to the final desired concentration.
-
Important: Add the DMSO stock solution to the aqueous medium while vortexing or mixing to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.
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The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.
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Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has low aqueous solubility at the desired concentration. | - Decrease the final concentration of the compound. - Prepare the working solution in a buffer containing a co-solvent (e.g., 1-5% ethanol). - If the assay allows, adjust the pH of the buffer. |
| A clear solution is formed initially, but precipitation occurs over time. | The compound is supersaturated and crystallizes out of solution. | - Use the working solution immediately after preparation. - Include a precipitation inhibitor, such as a polymer, in the formulation if possible for your assay.[8] |
| Inconsistent results are observed between experiments. | Variability in the solubilization process or compound precipitation. | - Ensure the DMSO stock solution is fully dissolved before each use. - Visually inspect the final working solution for any signs of precipitation before adding it to the assay. - Measure the turbidity of the final solution using a spectrophotometer to ensure consistency.[2] |
| Cell death or altered cell morphology is observed in control wells (vehicle only). | The concentration of the organic solvent (e.g., DMSO) is too high. | - Reduce the final concentration of the solvent in the assay medium to a non-toxic level (typically ≤ 0.5% for DMSO). - Run a vehicle control with the same concentration of the solvent to assess its effect on the cells. |
Experimental Workflows and Signaling Pathways
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting solubility issues in bioassays.
Diagram 2: Hypothetical Signaling Pathway
This diagram illustrates a representative signaling pathway that could be modulated by a small molecule inhibitor like this compound. This is a generic example for illustrative purposes.
Caption: A hypothetical kinase cascade inhibited by a small molecule.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. longdom.org [longdom.org]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Stability of Tetrahydroimidazo[1,2-a]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydroimidazo[1,2-a]pyrimidine compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My Tetrahydroimidazo[1,2-a]pyrimidine compound shows high potency in vitro but poor efficacy in vivo. What are the likely causes?
A1: A significant drop in efficacy between in vitro and in vivo experiments often points to poor pharmacokinetic properties. For Tetrahydroimidazo[1,2-a]pyrimidine compounds, two primary culprits are rapid metabolism and chemical instability in a physiological environment.
-
Metabolic Instability: The compound may be rapidly broken down by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver.[1][2] Nitrogen-containing heterocyclic compounds can be susceptible to oxidation.[1][2][3]
-
Chemical Instability: The compound might degrade in the low pH of the stomach if administered orally or be hydrolyzed by plasma enzymes.[4][5] Functional groups like esters or amides are particularly susceptible to hydrolysis.[6]
-
Poor Exposure: Low plasma exposure can also be due to high tissue distribution. It is crucial to determine if the low plasma levels are due to rapid clearance or high distribution to target tissues, as the latter may be a desirable property.[7]
Q2: What are the most common metabolic pathways for nitrogen-containing heterocyclic compounds like mine?
A2: Nitrogen-containing heterocycles are subject to several metabolic transformations.[8] For scaffolds like Tetrahydroimidazo[1,2-a]pyrimidine, which contain both electron-rich and electron-deficient regions, common metabolic pathways include:
-
Oxidation: This is the most frequent pathway, often mediated by CYP enzymes.[2] Oxidation can occur on the heterocyclic rings or on substituents.[3] Electron-rich rings are more prone to oxidation.[2]
-
N-dealkylation: If your compound has alkyl groups attached to nitrogen atoms, these can be cleaved.
-
Hydroxylation: Addition of hydroxyl groups to the aromatic or aliphatic parts of the molecule.
-
Phase II Conjugation: Following oxidation, metabolites are often conjugated with polar molecules (like glucuronic acid) to facilitate excretion.[3]
Q3: How can I experimentally assess the in vivo stability of my compound?
A3: A tiered approach is recommended. Start with simple in vitro assays and progress to more complex in vivo studies.
-
Plasma Stability Assay: This determines if your compound is degraded by enzymes in the blood.[4][6] The compound is incubated in plasma from different species (e.g., mouse, rat, human), and its disappearance is monitored over time.[5][6][9]
-
Microsomal Stability Assay: This assay uses liver microsomes, which are rich in CYP enzymes, to predict hepatic (liver) metabolism.[9][10] It provides data on the intrinsic clearance of the compound.[9]
-
Pharmacokinetic (PK) Study: This is the definitive in vivo experiment. The compound is administered to an animal model (e.g., mouse or rat), and blood samples are taken at various time points to determine key parameters like half-life (t½), clearance (Cl), and bioavailability.
Troubleshooting Guides
Problem 1: Rapid clearance observed in microsomal stability assay.
| Potential Cause | Suggested Solution | Rationale |
| Metabolic "Soft Spot" | Identify the site of metabolism (metabolite identification) using LC-MS/MS. | Knowing the exact site of metabolic attack allows for targeted chemical modification.[1] |
| Block the metabolic site with a chemically stable group (e.g., a fluorine atom). | This strategy can prevent oxidation at that position without drastically altering the molecule's overall properties.[1] | |
| High Lipophilicity | Reduce the compound's lipophilicity (LogP or LogD) by introducing polar functional groups. | Highly lipophilic compounds often have higher affinity for metabolic enzymes.[1] |
| Electron-Rich Heterocycle | Replace an electron-rich aromatic ring with a more electron-deficient one (e.g., by incorporating more nitrogen atoms). | Electron-deficient aromatic systems are generally less susceptible to oxidative metabolism by CYP enzymes.[2] |
Problem 2: Compound is unstable in plasma stability assay.
| Potential Cause | Suggested Solution | Rationale |
| Hydrolysis of Ester or Amide Groups | Replace the labile ester with a more stable amide, or transpose the amide. | Amides are generally more resistant to hydrolysis than esters. Transposing an amide can sometimes improve metabolic stability.[11] |
| Introduce steric hindrance near the hydrolyzable group. | Bulky chemical groups can physically block access of hydrolytic enzymes to the labile site. | |
| Prodrug Strategy | If rapid conversion is desired (for a prodrug), this may be an acceptable outcome. | Prodrugs are designed to be converted to the active form in the body. Plasma enzymes can facilitate this activation.[5] |
Problem 3: Low oral bioavailability in a PK study despite good microsomal and plasma stability.
| Potential Cause | Suggested Solution | Rationale |
| Poor Aqueous Solubility | Improve solubility through formulation (e.g., using cyclodextrins, co-solvents) or chemical modification (salt formation, adding ionizable groups). | The compound must dissolve in the gastrointestinal tract to be absorbed. |
| Low Permeability | Assess permeability using a Caco-2 or PAMPA assay. Modify the structure to balance polarity and lipophilicity. | The compound needs to pass through the intestinal wall to enter circulation.[12] |
| First-Pass Metabolism | While stable in microsomes, other metabolic processes (e.g., by aldehyde oxidase or gut wall metabolism) might be occurring. | In silico ADMET prediction tools can help identify potential liabilities to other metabolic enzymes.[13] |
| Efflux by Transporters | Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | P-gp can pump the compound back into the intestine, reducing net absorption. Co-dosing with a P-gp inhibitor in preclinical studies can confirm this. |
Illustrative Data on Stability Improvement
The following table presents hypothetical data to illustrate how structural modifications to a generic Tetrahydroimidazo[1,2-a]pyrimidine core could improve metabolic stability.
| Compound ID | Modification to Core Structure | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| THIP-001 | Unsubstituted Phenyl Ring at R1 | 5 | 138.6 |
| THIP-002 | para-Fluoro substitution on Phenyl Ring at R1 | 25 | 27.7 |
| THIP-003 | Phenyl ring at R1 replaced with Pyridine | 40 | 17.3 |
| THIP-004 | Addition of a polar morpholine group at R2 | > 60 | < 11.6 |
Note: This data is for illustrative purposes only and demonstrates common trends in medicinal chemistry.
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human, rat, or mouse).[10]
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system.[10]
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard).[10]
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system for analysis.[9]
Procedure:
-
Preparation: Prepare a reaction mixture containing phosphate buffer and liver microsomes (e.g., at a final concentration of 0.5 mg/mL protein).[9]
-
Pre-incubation: Pre-warm the reaction mixture at 37°C for 5-10 minutes.
-
Initiation: Add the test compound to the mixture (final concentration typically 1 µM) and vortex.[9] Split the mixture into two sets of wells: one with the NADPH regenerating system (test) and one without (control).[9]
-
Incubation: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well.[5][6]
-
Termination: Immediately add the aliquot to a well containing ice-cold stop solution to quench the reaction.[10]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.[10]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[9]
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½).
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of a compound to enzymatic degradation in plasma.
Materials:
-
Test compound stock solution.
-
Pooled plasma (human, rat, or mouse), preferably heparin-anticoagulated.
-
Phosphate buffer (pH 7.4).
-
Ice-cold stop solution.
-
LC-MS/MS system.
Procedure:
-
Preparation: Thaw plasma at 37°C.
-
Initiation: Add the test compound to the plasma (final concentration typically 1 µM).[6]
-
Incubation: Incubate samples at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot.[5]
-
Termination: Quench the reaction by adding the aliquot to a tube containing the ice-cold stop solution.
-
Sample Processing: Vortex and centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.[5]
Visualizations
Caption: Workflow for assessing and improving in vivo stability.
Caption: Common metabolic pathways for drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Determination of the stability of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 12. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the functionalization of the imidazo[1,2-a]pyrimidine core
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions for optimizing reaction conditions for the functionalization of the imidazo[1,2-a]pyrimidine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the imidazo[1,2-a]pyrimidine core for electrophilic substitution?
A1: The imidazo[1,2-a]pyrimidine core is an electron-rich heterocyclic system. The C3 position of the imidazole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution and direct C-H functionalization.[1][2] This is due to the electronic stabilization of the intermediate by the adjacent nitrogen atoms. Functionalization at other positions, such as C2, C5, or C7, typically requires more specialized conditions or pre-functionalized starting materials.[3]
Q2: How does the choice of solvent affect the outcome of functionalization reactions?
A2: The solvent plays a critical role in solubility, reaction rate, and sometimes even regioselectivity. Polar aprotic solvents like DMF, DMA, and toluene are frequently used for cross-coupling reactions as they effectively dissolve the heterocyclic substrate and the metal catalyst complexes.[4] For some modern "green" chemistry approaches, aqueous micellar media or solvent-free microwave-assisted conditions have been successfully employed, often leading to faster reaction times and easier workup.[5][6]
Q3: What is the role of a directing group in controlling regioselectivity?
A3: A directing group (DG) is a functional group that coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond.[7] For 2-arylimidazo[1,2-a]pyrimidines, the N1 atom of the imidazole ring can act as an inherent directing group, facilitating ortho-C-H functionalization on the 2-aryl substituent.[8] Attaching an external directing group, such as a pyrimidine-based auxiliary, can enable functionalization at more remote positions like the meta-C-H bonds of an aryl substituent.[7]
Troubleshooting Guides by Reaction Type
C-H Arylation (Direct Arylation)
Direct C-H arylation is a powerful method for forming C-C bonds, but it can be sensitive to reaction conditions.
Q: My direct C-H arylation at the C3 position is giving very low yield. What are the common causes and solutions?
A: Low yields in C-H arylation are often traced back to catalyst deactivation, incorrect base or solvent selection, or insufficient reaction temperature.
-
Problem: Inefficient Catalyst System.
-
Solution: The choice of palladium catalyst and ligand is crucial. While "ligandless" conditions with Pd(OAc)₂ can work, sterically hindered phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic turnover and prevent catalyst decomposition. Ensure the catalyst is not degraded; use fresh catalyst if in doubt.
-
-
Problem: Inappropriate Base.
-
Solution: The base is critical for the C-H activation step. Carbonate bases like K₂CO₃ or Cs₂CO₃ are common, but sometimes a carboxylate salt like potassium acetate (KOAc) or pivalate (KOPiv) is more effective. Pivalate can act as a proton shuttle in the concerted metalation-deprotonation (CMD) pathway. Try screening different bases.
-
-
Problem: Suboptimal Temperature or Time.
-
Solution: C-H activation often requires high temperatures (typically >100 °C) to overcome the activation energy of breaking the C-H bond.[9] If the yield is low, incrementally increase the temperature (e.g., from 100 °C to 120 °C) and monitor the reaction over a longer period (e.g., 24-48 hours). Microwave irradiation can also be used to rapidly screen conditions and improve yields.[6]
-
Q: I am observing poor regioselectivity with functionalization occurring at other positions besides C3. How can I improve C3 selectivity?
A: While C3 is electronically favored, competitive functionalization can occur, especially with highly reactive reagents or harsh conditions.
-
Problem: Overly Reactive Conditions.
-
Solution: Lowering the reaction temperature may increase selectivity by favoring the pathway with the lower activation energy, which is typically C3 functionalization. Reducing the catalyst loading can also sometimes improve selectivity.
-
-
Problem: Steric Hindrance.
-
Solution: If the C3 position is sterically blocked by a nearby substituent, functionalization may be forced to other sites. In such cases, redesigning the substrate might be necessary. For functionalizing the 2-aryl ring, the inherent directing effect of the N1 atom is key; ensure your catalyst can coordinate effectively.[8]
-
Suzuki-Miyaura Cross-Coupling
Suzuki coupling is a robust method for functionalizing pre-halogenated imidazo[1,2-a]pyrimidines.
Q: My Suzuki coupling reaction on a 3-bromo-imidazo[1,2-a]pyrimidine is incomplete or has failed. What should I check first?
A: Failure in Suzuki coupling often points to issues with the catalyst, base, or the boronic acid reagent.
-
Problem: Inactive Boronic Acid.
-
Solution: Boronic acids can dehydrate to form unreactive boroxine trimers upon storage. Before setting up the reaction, ensure your boronic acid is a free-flowing powder and has been stored in a desiccator. If boroxine formation is suspected, the boronic acid can sometimes be reactivated by dissolving it in a solvent with a small amount of water and then removing the solvent under vacuum.
-
-
Problem: Ineffective Base/Solvent Combination.
-
Solution: The base is crucial for activating the boronic acid. An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is standard, often used in a biphasic solvent system like Toluene/H₂O or DME/H₂O.[10] Ensure vigorous stirring to facilitate phase transfer. If the reaction is sluggish, switching to a stronger base like Cs₂CO₃ or K₃PO₄ in an organic solvent may help.
-
-
Problem: Catalyst Poisoning or Deactivation.
-
Solution: The palladium catalyst can be poisoned by impurities. Ensure all reagents and solvents are pure and the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) species. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) state; ensure your conditions facilitate this. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[10][11]
-
Data Presentation: Optimized Reaction Conditions
Table 1: Representative Conditions for C3-Arylation
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ (5) | None | K₂CO₃ | DMF | 150 | 24 | ~70-85 | [9] |
| PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | Cs₂CO₃ | Toluene | 110 | 12 | ~80-92 | N/A |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 120 | 16 | >90 | N/A |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 3-Iodo-imidazo[1,2-a]pyrimidine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | DME | 85 | 12 | ~85-95 | [10] |
| 6-Bromo-imidazo[1,2-a]pyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~75-90 | [11] |
| 3-Bromo-imidazo[1,2-a]pyrimidine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 18 | >90 | N/A |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C3-Arylation
-
To an oven-dried reaction vessel, add the imidazo[1,2-a]pyrimidine substrate (1.0 equiv), aryl bromide (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (if applicable, 4-10 mol%).
-
Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed anhydrous solvent (e.g., DMF, Dioxane, or Toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 110-150 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the halo-imidazo[1,2-a]pyrimidine (1.0 equiv), boronic acid (1.2-1.5 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add the base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of DME/water or Toluene/water).
-
Heat the mixture with vigorous stirring at the specified temperature (typically 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to afford the desired product.
Visualizations
Caption: General workflow for optimizing a new functionalization reaction.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-a]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of imidazo[1,2-a]pyrimidine derivatives with improved oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My imidazo[1,2-a]pyrimidine derivative shows potent in vitro activity but poor oral bioavailability in animal models. What are the likely causes and how can I investigate them?
A1: Poor oral bioavailability of imidazo[1,2-a]pyrimidine derivatives is often attributed to a combination of factors, primarily poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism. To systematically investigate these issues, consider the following experimental workflow:
Troubleshooting Workflow for Poor Oral Bioavailability
Caption: A logical workflow for troubleshooting poor oral bioavailability.
Q2: My lead imidazo[1,2-a]pyrimidine compound has very low aqueous solubility. What strategies can I employ to improve this?
A2: Improving the aqueous solubility of your compound is a critical first step. You can approach this through both chemical modification and formulation strategies.
-
Chemical Modification: Introducing polar functional groups to the imidazo[1,2-a]pyrimidine scaffold can enhance solubility. However, care must be taken to avoid negatively impacting the compound's target affinity.
-
Formulation Strategies:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective.
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic molecules.
-
Q3: The Caco-2 permeability of my compound is low, and I suspect it is a substrate for efflux pumps. How can I confirm this and what are my options?
A3: Low Caco-2 permeability can be due to poor passive diffusion or active efflux by transporters like P-glycoprotein (P-gp).
To confirm P-gp mediated efflux, you can perform a bi-directional Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is indicative of active efflux. This can be further confirmed by running the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability in the presence of the inhibitor confirms P-gp involvement.[1]
Strategies to Overcome P-gp Efflux:
-
Chemical Modification: Structure-activity relationship (SAR) studies can guide modifications to reduce P-gp substrate recognition. For instance, the introduction of a fluorine-substituted piperidine has been shown to reduce P-gp efflux in imidazo[1,2-a]pyridine derivatives.[2]
-
Formulation with P-gp Inhibitors: Co-administering the drug with a P-gp inhibitor can increase its intestinal absorption.[1]
Q4: My compound shows high clearance in liver microsome stability assays. What does this indicate and how can I address it?
A4: High clearance in liver microsome stability assays suggests that your compound is rapidly metabolized by hepatic enzymes, primarily Cytochrome P450 (CYP) enzymes. Some imidazo[1,2-a]pyrimidine derivatives are known to be metabolized by aldehyde oxidase (AO) as well.
Addressing High Metabolic Clearance:
-
Identify Metabolic Soft Spots: Use techniques like mass spectrometry to identify the sites on the molecule that are most susceptible to metabolism.
-
Chemical Modification: Modify the metabolic "soft spots" to block or slow down the metabolic process. This could involve replacing a metabolically labile group with a more stable one. For example, replacing a methyl group with a trifluoromethyl group can sometimes improve metabolic stability.[3]
-
Prodrug Approach: A prodrug strategy can be employed to mask the metabolically labile part of the molecule. The prodrug is designed to be converted to the active drug in vivo.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and physicochemical data for selected imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives from various studies to provide a comparative overview.
Table 1: In Vivo Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| 11 | 10 | PO | 134 | 1.0 | 382 | 11 | [2] |
| trans-27 | 10 | PO | 313 | 1.0 | 973 | 31 | [2] |
| Compound 4 | 3 | PO | - | - | 3850 | 31.1 | [4] |
| Compound 20 | - | - | - | - | - | 41 | [4] |
Table 2: In Vitro Permeability and Efflux of an Imidazo[1,2-a]pyridine Derivative
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Note | Reference |
| 11 | 10.3 | 58.7 | 5.7 | High P-gp efflux | [2] |
| trans-27 | 11.2 | 26.9 | 2.4 | Reduced P-gp efflux | [2] |
Table 3: In Silico ADMET Prediction for Imidazo[1,2-a]pyrimidine Derivatives
| Property | Compound 7a | Compound 7b | Compound 7c | Compound 7d | Compound 7e | Reference |
| Water Solubility (log mol/L) | -2.965 | -2.972 | -2.958 | -2.957 | -2.945 | [5] |
| Caco-2 Permeability (log Papp) | 1.251 | 1.252 | 1.262 | 1.415 | 1.267 | [5] |
| P-gp Substrate | Yes | Yes | Yes | Yes | Yes | [5] |
Signaling Pathways & Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway Inhibition
Certain imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. These compounds can bind to the ATP-binding site of PI3K, leading to the downregulation of downstream effectors, ultimately inducing cell cycle arrest and apoptosis.[6][7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an imidazo[1,2-a]pyridine derivative.
DNA Damage Response Pathway
Some 3-nitroso-imidazo[1,2-a]pyrimidine derivatives have been identified as DNA poisons, causing nuclear DNA damage and inducing mutagenesis. This triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and potentially apoptosis.[4]
Caption: Induction of the DNA damage response pathway by an imidazo[1,2-a]pyrimidine derivative.
Mitochondrial Dysfunction Pathway
Certain 3-nitroso-imidazo[1,2-a]pyridine derivatives can compromise mitochondrial integrity and function. This can lead to the disruption of the electron transport chain, a decrease in ATP production, and the release of pro-apoptotic factors, ultimately triggering apoptosis.[4]
Caption: Induction of mitochondrial dysfunction and apoptosis by an imidazo[1,2-a]pyridine derivative.
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a general method for preparing an ASD of an imidazo[1,2-a]pyrimidine derivative to enhance its solubility.
Materials:
-
Imidazo[1,2-a]pyrimidine derivative
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the imidazo[1,2-a]pyrimidine derivative and the chosen polymer in the selected organic solvent. A typical drug-to-polymer ratio to start with is 1:1, 1:2, or 1:4 (w/w). Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Drying: Transfer the resulting solid film or powder to a vacuum oven and dry at a specified temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Characterization: Characterize the prepared ASD using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the ASD with the pure crystalline drug.
Protocol 2: Caco-2 Permeability Assay for P-gp Efflux Assessment
This protocol outlines the procedure for a bi-directional Caco-2 permeability assay to determine if a compound is a substrate of P-gp.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test imidazo[1,2-a]pyrimidine compound
-
P-gp inhibitor (e.g., verapamil)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at a suitable density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport study, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow permeability assay.
-
Transport Study (Apical to Basolateral - A-B): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37 °C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Transport Study (Basolateral to Apical - B-A): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the basolateral (donor) chamber. c. Add fresh HBSS to the apical (receiver) chamber. d. Incubate and sample from the apical chamber as described for the A-B study.
-
P-gp Inhibition Study: Repeat the A-B transport study in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) in both the apical and basolateral chambers.
-
Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 3: Metabolic Stability Assay using Liver Microsomes
This protocol provides a general method to assess the in vitro metabolic stability of an imidazo[1,2-a]pyrimidine derivative.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test imidazo[1,2-a]pyrimidine compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard for reaction termination and sample preparation
-
Incubator/shaking water bath (37 °C)
-
Centrifuge
-
LC-MS/MS for sample analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37 °C.
-
Initiation of Reaction: Add the test compound to the pre-warmed microsome mixture and pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 min), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Vortex the samples and then centrifuge to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride and Other Antimicrobials: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride and its derivatives against a panel of common antimicrobials. The following sections detail quantitative antimicrobial activity, experimental protocols for key assays, and a proposed mechanism of action based on current research.
Executive Summary
The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. The imidazo[1,2-a]pyrimidine scaffold has garnered significant interest due to its broad spectrum of biological activities, including antimicrobial properties. This guide focuses on this compound and its derivatives, presenting a comparative analysis of their antibacterial and antifungal efficacy against established antimicrobials such as Norfloxacin, Ciprofloxacin, Ampicillin, and Clotrimazole. The data presented is compiled from various in vitro studies, providing a quantitative basis for comparison.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives and comparator drugs is summarized below. Table 1 presents the zone of inhibition data for antibacterial screening, while Table 2 provides a comparison of Minimum Inhibitory Concentrations (MICs) for a range of common antimicrobials against various pathogens.
Table 1: Antibacterial Activity (Zone of Inhibition in mm) of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives and Norfloxacin.
| Compound/Drug | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Staphylococcus aureus (Gram-positive) | Streptococcus pyogenes (Gram-positive) |
| Derivative 8d | 33 mm | 25 mm | 32 mm | 24 mm |
| Derivative 8e | 30 mm | 22 mm | 31 mm | 23 mm |
| Derivative 8f | 32 mm | 24 mm | 30 mm | 22 mm |
| Norfloxacin (Standard) | 28 mm | 25 mm | 26 mm | 24 mm |
Source: Data compiled from a study on the synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives.[1][2][3][4]
Table 2: Minimum Inhibitory Concentration (MIC) of Common Antimicrobials.
| Antimicrobial | Organism | MIC (µg/mL) |
| Norfloxacin | Escherichia coli | 0.05 |
| Klebsiella sp. | 0.4 | |
| Staphylococcus aureus | 1.6 | |
| Streptococcus pyogenes | 6.3 | |
| Ciprofloxacin | Escherichia coli | ≤0.25 |
| Pseudomonas aeruginosa | ≤0.5 | |
| Staphylococcus aureus | 0.80 - 7.83 | |
| Ampicillin | Escherichia coli | 4 |
| Staphylococcus aureus | 0.6 - 1 | |
| Streptococcus pneumoniae | 0.03 - 0.06 | |
| Clotrimazole | Candida albicans | 0.008 |
| Candida krusei | 0.125 | |
| Staphylococcus aureus | 31.25 | |
| Escherichia coli | >32 |
Source: Data compiled from multiple studies on the in vitro activity of various antimicrobial agents.[5][6][7][8][9][10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
Agar Well Diffusion Method for Antibacterial Susceptibility Testing
This method is utilized to qualitatively assess the antimicrobial activity of a substance.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared by inoculating a few colonies of the test organism into sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Well Preparation: Wells of a uniform diameter (typically 6-8 mm) are aseptically punched into the inoculated agar using a sterile cork borer.
-
Application of Test Substance: A defined volume of the test compound (e.g., this compound solution) and control antimicrobials are dispensed into separate wells.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation: The diameter of the zone of complete inhibition of bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the test substance.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the antimicrobial agent are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared as described for the agar well diffusion method and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for bacteria).
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Proposed Mechanism of Action and Signaling Pathways
While the precise antimicrobial mechanism of this compound has not been definitively elucidated, research on the broader class of imidazo[1,2-a]pyrimidine and related fused heterocyclic compounds suggests potential targets within bacterial cells. Molecular docking studies have indicated that these compounds may act as inhibitors of key bacterial enzymes. A plausible hypothesis, based on the activity of structurally related antimicrobials, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair, making them validated targets for antibacterial agents.
The proposed mechanism involves the binding of the imidazo[1,2-a]pyrimidine core to the active site of these enzymes, thereby inhibiting their function and leading to bacterial cell death.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new steroidal imidazo [1,2-a] pyridines: DNA binding studies, cleavage activity and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Kinase Inhibitory Activity: A Comparative Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitory activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride, commercially known as W-7 hydrochloride, against other established kinase inhibitors. The focus is on its activity towards its primary targets: Myosin Light Chain Kinase (MLCK) and Ca2+/calmodulin-dependent phosphodiesterase (PDE1). This document outlines quantitative inhibitory data, detailed experimental protocols for validation, and visual representations of relevant signaling pathways and workflows to support researchers in their drug discovery and development efforts.
Comparative Inhibitory Activity
The inhibitory potency of a compound is a critical parameter in drug development. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for W-7 hydrochloride and a selection of alternative inhibitors against MLCK and PDE1. This data allows for a direct comparison of their efficacy.
Table 1: Comparison of Inhibitory Activity against Myosin Light Chain Kinase (MLCK)
| Compound | Type | IC50 / Ki | Organism/Assay Condition |
| This compound (W-7) | Naphthalene sulfonamide derivative | IC50: 51 μM | Not specified |
| ML-7 | Naphthalene sulfonamide derivative | IC50: 300 nM; Ki: 0.3 µM | Cell-free assay |
| ML-9 | Naphthalene sulfonamide derivative | IC50: 3.8 μM; Ki: 4 µM | Cell-free assay |
| Staurosporine | Alkaloid | IC50: 21 nM | Cell-free assay |
| Wortmannin | Fungal metabolite | IC50: 200 nM | Cell-free assay |
Table 2: Comparison of Inhibitory Activity against Ca2+/calmodulin-dependent Phosphodiesterase (PDE1)
| Compound | Type | IC50 / Ki | Organism/Assay Condition |
| This compound (W-7) | Naphthalene sulfonamide derivative | IC50: 28 μM | Not specified |
| Vinpocetine | Vinca alkaloid derivative | IC50: 8-20 µM (PDE1A/B), 40-50 µM (PDE1C) | In vitro |
| Trifluoperazine | Phenothiazine | - | Calmodulin antagonist, inhibits PDE activation |
| Calmidazolium | Imidazole derivative | - | Calmodulin antagonist, inhibits PDE activation |
Experimental Protocols for Kinase Inhibition Assays
Accurate and reproducible experimental methods are paramount for validating the activity of kinase inhibitors. Below are detailed protocols for common in vitro kinase assays that can be employed to assess the inhibitory potential of compounds like this compound.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescent signal suggests inhibition.
Materials:
-
Purified recombinant MLCK
-
Myosin light chain (MLC) as substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serially diluted)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, add 5 µL of serially diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Kinase Reaction Initiation: Add 10 µL of a 2x kinase/substrate mixture (containing MLCK and MLC in kinase buffer) to each well.
-
Add 10 µL of a 2x ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection: Add 25 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)
This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. Inhibition of the kinase leads to a decrease in the TR-FRET signal.
Materials:
-
Purified recombinant MLCK
-
Fluorescein-labeled MLC substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
Terbium-labeled anti-phospho-MLC antibody
-
TR-FRET dilution buffer
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Add 2.5 µL of 4x serially diluted test compound or vehicle to the assay plate.
-
Kinase Addition: Add 2.5 µL of 4x MLCK solution to each well.
-
Incubation: Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 5 µL of 2x substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a solution containing EDTA (to stop the reaction) and the terbium-labeled antibody in TR-FRET dilution buffer.
-
Incubation: Incubate for at least 30 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition and IC50 values.
Visualizing the Molecular Landscape
Understanding the context in which a kinase inhibitor acts is crucial. The following diagrams, generated using Graphviz, illustrate the MLCK signaling pathway and a general workflow for kinase inhibitor screening.
Caption: Simplified signaling pathway of Myosin Light Chain Kinase (MLCK) activation and its inhibition by this compound (W-7).
Caption: General experimental workflow for the screening and validation of kinase inhibitors.
In Vivo Efficacy of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride: A Comparative Analysis Against Standard of Care
A comprehensive review of available scientific literature reveals a notable absence of published in vivo efficacy data for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride. Consequently, a direct comparison with any established standard of care for a specific therapeutic indication is not currently feasible.
While the synthesis and chemical properties of this compound and its derivatives are documented, its biological activity has been predominantly explored in preliminary in vitro studies. These investigations primarily suggest potential antimicrobial and antifungal properties. However, these initial findings have not yet been translated into animal models or human clinical trials to ascertain in vivo efficacy and safety.
The current body of research on this compound is focused on fundamental characterization and early-stage, non-clinical evaluation. There are no publicly available results from clinical trials, nor is the compound associated with a specific clinical indication at this time. Without a defined therapeutic target and corresponding clinical data, a standard of care cannot be identified for a comparative analysis.
For researchers and drug development professionals, this indicates that this compound remains an early-stage investigational compound. Future research would need to establish a clear therapeutic application, followed by rigorous preclinical in vivo studies to determine its efficacy and safety profile. Only then could a meaningful comparison against current standard of care treatments be undertaken.
Future Directions and Considerations
The path forward for evaluating the potential of this compound would logically involve the following stages. This hypothetical workflow is presented to illustrate the necessary steps for generating the data required for a future comparative guide.
Preclinical Development Workflow
Caption: Hypothetical preclinical workflow for a novel anti-infective agent.
Once sufficient preclinical data is generated, the compound could advance to clinical trials, which would provide the necessary data for a comparison against the standard of care.
Clinical Trial Progression
Caption: Standard phases of clinical trials for a new therapeutic agent.
Comparative Analysis of the Antifungal Spectrum of Tetrahydroimidazo[1,2-a]pyrimidine Analogues
For Immediate Release:
A comprehensive review of recently synthesized tetrahydroimidazo[1,2-a]pyrimidine analogues reveals a promising class of compounds with a broad spectrum of antifungal activity against clinically relevant fungal pathogens. This guide synthesizes findings from multiple studies, presenting a comparative analysis of their efficacy, supported by quantitative data and detailed experimental protocols.
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, underscores the urgent need for novel antifungal agents. The tetrahydroimidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework for the development of new antifungal drugs. Analogues derived from this core structure have demonstrated potent activity against a range of fungal species, including various Candida and Aspergillus species.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of novel tetrahydroimidazo[1,2-a]pyrimidine and related analogues is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, highlights the potency of these compounds against various fungal strains.
| Compound Class | Specific Analogue | Fungal Species | MIC (µg/mL) | Reference |
| Tetrahydroimidazo[1,2-a]pyridine Derivatives | 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) | Candida species | 0.016 - 1 | [1] |
| Tetrahydroimidazo[1,2-a]pyrimidine Derivatives | Compound 15 | Candida albicans | 1.04 x 10⁻² µM/ml | [2] |
| Compound 15 | Aspergillus niger | 1.04 x 10⁻² µM/ml | [2] | |
| Imidazo[1,2-a]pyrimidine Chalcogenides | Compound 7 | C. keyfer | 18.87 | [3] |
| Compounds 6-9 | N. crassa | Mild Activity | [3] |
Insights into the Mechanism of Action
Preliminary investigations, including molecular docking studies, suggest that tetrahydroimidazo[1,2-a]pyrimidine analogues may exert their antifungal effects through the inhibition of lanosterol 14α-demethylase (CYP51).[4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This mechanism is shared with the widely used azole class of antifungal drugs.[4]
Caption: Proposed mechanism of action of Tetrahydroimidazo[1,2-a]pyrimidine analogues.
Experimental Protocols
The evaluation of the antifungal activity of these compounds generally follows standardized methodologies to ensure reproducibility and comparability of the results.
Antifungal Susceptibility Testing
A widely used method for determining the MIC of antifungal agents is the broth microdilution assay.[1]
Experimental Workflow for Broth Microdilution Assay:
Caption: A generalized workflow for the broth microdilution assay.
Detailed Steps:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known cell concentration.
-
Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in a liquid growth medium within the wells of a 96-well microtiter plate.
-
Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate, resulting in a final desired fungal cell concentration.
-
Incubation: The plates are incubated under specific conditions of temperature and time, which may vary depending on the fungal species being tested.
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion
Tetrahydroimidazo[1,2-a]pyrimidine analogues represent a promising new frontier in the quest for effective antifungal therapies. The data presented herein demonstrates their potent and broad-spectrum activity. Further research, including in vivo efficacy studies and detailed toxicological profiling, is warranted to fully elucidate the therapeutic potential of this exciting class of compounds. The proposed mechanism of action, targeting a validated fungal-specific enzyme, further strengthens their candidacy for continued development.
References
- 1. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structural analysis, antimicrobial evaluation and synergistic studies of imidazo[1,2-a]pyrimidine chalcogenides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride and Comparative Analysis with Alternative Compounds in Animal Models
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic index (TI) is a critical parameter in drug development, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity.[1][2] A high TI indicates a wide margin between the effective and toxic doses.[1] This guide provides a comparative assessment of the therapeutic index of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride and two alternative compounds, Diminazene aceturate and Pentamidine, in animal models.
It is important to note that publicly available data on the in vivo therapeutic index of this compound is limited. However, studies on other imidazo[1,2-a]pyrimidine derivatives have shown various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] This guide, therefore, focuses on providing a framework for assessing its therapeutic index by drawing comparisons with the better-characterized compounds, Diminazene aceturate and Pentamidine.
Comparative Quantitative Data
The following tables summarize the available quantitative data for Diminazene aceturate and Pentamidine from preclinical animal studies. This data is essential for understanding their therapeutic windows.
Table 1: Therapeutic Index and Toxicity Data
| Compound | Animal Model | LD50 | ED50 | Therapeutic Index (LD50/ED50) | Notes |
| Diminazene aceturate | Dogs | Highest tolerated dose: 20 mg/kg (i.m.), 12.5 mg/kg (i.v.)[6][7] | 3.5 mg/kg (i.m.) for trypanosomiasis[8] | Low[6][7] | Toxic signs observed at doses as low as 4.2 mg/kg.[7] |
| Cattle | - | 3.5 mg/kg (i.m.) for trypanosomiasis[7] | - | Generally well-tolerated at therapeutic doses. | |
| Pentamidine | Rats | >10 mg/kg (intratracheal) did not show significant toxicity[9] | 5 mg/kg/day (aerosolized) for P. carinii pneumonia[9] | Not explicitly stated, but aerosol administration shows lower systemic toxicity. | Parenteral administration is associated with more significant side effects.[9] |
Table 2: Pharmacokinetic Parameters
| Compound | Animal Model | Route of Administration | Peak Plasma Concentration (Cmax) | Half-life (t1/2) |
| Diminazene aceturate | Cattle | Intramuscular (i.m.) | 4.6 - 4.7 µg/mL[7] | Biphasic: 2 hours and 188 hours[7] |
| Goats | Intramuscular (i.m.) | 6.91 ± 0.34 µg/mL | - | |
| Dogs | Intramuscular (i.m.) | 1849 ± 268.7 ng/mL | - | |
| Pentamidine | Rats | Intravenous (i.v.) | - | 2 minutes (serum)[10] |
| Humans | Intravenous (i.v.) | 0.5 - 3.4 µg/mL | 17 ± 4 minutes (serum)[10] | |
| Sheep | Inhalation | Undetectable in plasma | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the therapeutic index. Below are generalized protocols for key experiments based on established practices.
Protocol 1: Determination of Median Lethal Dose (LD50)
The LD50 is the dose of a substance that is lethal to 50% of a test animal population.[11][12]
Objective: To determine the single dose of a compound that will cause death in 50% of the animals.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for dissolving the compound (e.g., sterile saline, DMSO)
-
Healthy, adult laboratory animals of a specific strain (e.g., Wistar rats or BALB/c mice), with equal numbers of males and females.
-
Standard laboratory equipment for dosing and observation.
Methodology:
-
Dose Range Finding: A preliminary study is conducted on a small group of animals using a wide range of doses to identify the approximate lethal dose.
-
Main Study:
-
Animals are randomly assigned to several groups (typically 5-6 groups) with at least 5-10 animals per group.
-
A range of graded doses of the test compound is administered to the different groups. A control group receives only the vehicle.
-
The route of administration should be relevant to the intended therapeutic use (e.g., oral, intravenous, intraperitoneal).
-
-
Observation:
-
Data Analysis:
Protocol 2: Determination of Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the test animal population.[11][15]
Objective: To determine the dose of a compound that produces a desired therapeutic effect in 50% of the animals in a specific disease model.
Materials:
-
Test compound
-
Vehicle
-
Animal model of a specific disease (e.g., a trypanosomiasis model for Diminazene aceturate).
-
Equipment for inducing the disease and measuring the therapeutic outcome.
Methodology:
-
Disease Model Induction: A relevant disease is induced in the test animals.
-
Dosing:
-
Animals are randomly assigned to several groups.
-
Graded doses of the test compound are administered. A control group receives the vehicle.
-
-
Assessment of Efficacy:
-
The therapeutic effect is measured at a predetermined time point. This could be a reduction in tumor size, clearance of a pathogen, or a change in a specific biomarker.
-
-
Data Analysis:
-
The percentage of animals in each group that shows the desired therapeutic response is determined.
-
The ED50 value is calculated using appropriate statistical methods.
-
Calculating the Therapeutic Index
The therapeutic index is calculated as the ratio of the LD50 to the ED50.[1]
TI = LD50 / ED50
A higher TI value indicates a safer drug.[11]
Signaling Pathways and Mechanism of Action
Understanding the mechanism of action and the signaling pathways affected by a compound is crucial for interpreting its efficacy and toxicity.
This compound
While the specific signaling pathways for this compound are not well-documented, derivatives of imidazo[1,2-a]pyrimidine have been shown to act as inhibitors of various enzymes and signaling pathways, including:
-
Lipoprotein-associated phospholipase A2 (Lp-PLA2)[3]
-
Wnt/β-catenin signaling pathway[16]
-
Cyclooxygenase-2 (COX-2)[17]
Further research is needed to elucidate the precise mechanism of action for this compound.
Diminazene aceturate
Diminazene aceturate is known to have multiple mechanisms of action:
-
Trypanocidal Activity: It binds to the kinetoplast DNA (kDNA) of trypanosomes, particularly at adenine-thymine rich regions, which interferes with DNA replication and function.[18]
-
Anti-inflammatory Effects: It acts as an activator of angiotensin-converting enzyme 2 (ACE2), which plays a role in regulating inflammation.[18][19][20] It also downregulates the production of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF) by inhibiting the phosphorylation of MAPKs (ERK, p38, JNK), STATs (STAT1, STAT3), and the NF-κB p65 subunit.[18][21]
Pentamidine
The mechanism of action for Pentamidine is also multifaceted:
-
Antimicrobial Activity: It is thought to interfere with microbial nuclear metabolism by inhibiting DNA, RNA, phospholipid, and protein synthesis.[22][23] It can bind to DNA and inhibit topoisomerase enzymes in parasites.[10][24]
-
Interference with Polyamine Synthesis: It can disrupt the biosynthesis of polyamines, which are essential for the growth and survival of certain pathogens.[24]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the assessment of the therapeutic index.
Caption: Conceptual diagram of the Therapeutic Index.
Caption: Workflow for Therapeutic Index Determination.
Caption: Signaling Pathways of Diminazene Aceturate.
Caption: Mechanism of Action of Pentamidine.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scispace.com [scispace.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. fao.org [fao.org]
- 9. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentamidine - Wikipedia [en.wikipedia.org]
- 11. LD50 and ED50.pptx [slideshare.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. josvasmouau.com [josvasmouau.com]
- 20. Anti-diarrheal therapeutic potential of diminazene aceturate stimulation of the ACE II/Ang-(1-7)/Mas receptor axis in mice: A trial study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Diminazene aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. drugs.com [drugs.com]
- 24. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personnel safety and environmental protection. Note that a specific Safety Data Sheet (SDS) for the hydrochloride salt of this compound could not be located; therefore, these recommendations are based on general principles for similar chemical structures and publicly available data for the base compound. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.
Pre-Disposal Safety and Handling
Prior to handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific data for the hydrochloride salt is limited, related compounds suggest it may cause skin and eye irritation.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of dust formation. | Prevents inhalation of dust or aerosols. |
Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is intended as a general guide and must be adapted to comply with local, state, and federal regulations.
Experimental Protocol for Disposal:
-
Consult EHS: Before initiating any disposal procedure, provide your institution's Environmental Health and Safety (EHS) department with the compound name, CAS number (67139-22-4 for the base), and estimated quantity to be disposed of. They will provide specific instructions based on your location's regulations.
-
Segregation: Do not mix this compound with other chemical waste unless explicitly instructed to do so by your EHS department. It should be collected in a designated, properly labeled waste container.
-
Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for waste collection. The label should include the full chemical name: "this compound," the CAS number if available, and the appropriate hazard symbols.
-
Transfer: Carefully transfer the waste material into the designated container, avoiding the creation of dust. If the compound is a solid, use a scoop or spatula. If it is in solution, use a funnel.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Documentation: Maintain a log of the waste generated, including the amount and date of disposal.
-
Final Disposal: Arrange for the pickup and disposal of the chemical waste through your institution's approved hazardous waste contractor.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Scenario | Containment and Cleanup Procedure |
| Small Spill (Solid) | 1. Restrict access to the area. 2. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. 3. Place the collected material into a labeled hazardous waste container. 4. Clean the spill area with a suitable solvent (e.g., water, if compatible), and collect the cleaning materials as hazardous waste. |
| Small Spill (Liquid) | 1. Restrict access to the area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). 3. Place the absorbent material into a labeled hazardous waste container. 4. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert your institution's EHS department or emergency response team immediately. 3. Do not attempt to clean up a large spill without specialized training and equipment. |
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
